Hydroxy Bosentan-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857736 | |
| Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-57-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Hydroxy Bosentan-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy Bosentan-d6 is the deuterium-labeled analog of Hydroxy Bosentan, the primary active metabolite of Bosentan. Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The introduction of six deuterium atoms into the dimethyl group of the hydroxyethyl side chain creates a stable, isotopically enriched version of the molecule. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of Hydroxy Bosentan in biological matrices using mass spectrometry-based techniques such as LC-MS/MS. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its metabolic context, and relevant experimental protocols.
Physical and Chemical Properties
While specific experimental data for some physical properties of this compound are not extensively published, the following table summarizes the available information. It is important to note that as a deuterated standard, its primary characterization lies in its molecular weight and isotopic purity, which are critical for its application in quantitative analysis.
| Property | Value | Source(s) |
| Chemical Name | 4-[2-Hydroxy-1,1-(dimethyl-d6)ethyl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide | [1] |
| Synonyms | Ro 48-5033-d6, Ro 48-8634-d6 | [1] |
| CAS Number | 1246817-57-1 | [1] |
| Molecular Formula | C₂₇H₂₃D₆N₅O₇S | [1] |
| Molecular Weight | 573.65 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Storage Conditions | 2-8°C Refrigerator | |
| Applications | Labeled analogue of the active metabolite of Bosentan, used as a vasodilator. Primarily used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. |
Note: Specific quantitative data for properties such as melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available sources. These properties are generally characterized on a lot-specific basis by the manufacturer.
Metabolic Pathway of Bosentan
Hydroxy Bosentan is the major pharmacologically active metabolite of Bosentan. The metabolic conversion is primarily carried out by the cytochrome P450 enzymes in the liver, specifically CYP2C9 and CYP3A4. The hydroxylation occurs at the tertiary butyl group of Bosentan. The following diagram illustrates this key step in the metabolic pathway.
Caption: Metabolic conversion of Bosentan to Hydroxy Bosentan.
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods. Below is a detailed workflow for the simultaneous quantification of Bosentan and its metabolite Hydroxy Bosentan in human plasma using solid-phase extraction and liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).
Workflow for Quantification of Bosentan and Hydroxy Bosentan in Human Plasma
Caption: Experimental workflow for bioanalysis.
Detailed Methodologies
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Bosentan, Hydroxy Bosentan, and the internal standard (this compound) from human plasma and remove interfering substances.
-
Procedure:
-
A 100 µL aliquot of human plasma is spiked with a known concentration of this compound.
-
The plasma sample is pre-treated (e.g., with an acid or buffer) to optimize protein binding and analyte recovery.
-
The pre-treated sample is loaded onto an SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge).
-
The cartridge is washed with a series of solvents to remove plasma proteins and other endogenous components.
-
The analytes of interest are eluted from the cartridge using an appropriate organic solvent or solvent mixture.
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate the analytes chromatographically and detect them with high sensitivity and selectivity using mass spectrometry.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used to achieve separation based on hydrophobicity.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions to ensure efficient separation.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes' properties.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for Bosentan, Hydroxy Bosentan, and this compound.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentrations of Bosentan and Hydroxy Bosentan in the original plasma samples.
-
Procedure:
-
The peak areas of the MRM transitions for each analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards.
-
The concentrations of Bosentan and Hydroxy Bosentan in the unknown samples are calculated from the calibration curve using the measured peak area ratios.
-
Conclusion
This compound is a critical reagent for researchers and drug development professionals working with Bosentan. Its well-defined chemical identity and isotopic purity make it an ideal internal standard for the precise and accurate quantification of its non-labeled counterpart in complex biological matrices. The understanding of its role in the metabolic pathway of Bosentan, coupled with robust analytical methods, enables detailed pharmacokinetic and toxicokinetic assessments, which are fundamental to the drug development and regulatory approval process. While some specific physical property data may be limited in public literature, its practical utility and performance as an internal standard are well-established within the scientific community.
References
An In-depth Technical Guide to Hydroxy Bosentan-d6 (CAS Number: 1246817-57-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy Bosentan-d6, a deuterated analog of a primary active metabolite of Bosentan. This document is intended to serve as a core resource for professionals in research and drug development, offering detailed information on its properties, applications, and the relevant biological pathways of its parent compounds.
Introduction
This compound is the deuterium-labeled form of Hydroxy Bosentan (Ro 48-5033), which is a principal active metabolite of the dual endothelin receptor antagonist, Bosentan.[1] Due to its isotopic labeling, this compound is an invaluable tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the accurate quantification of Hydroxy Bosentan and Bosentan in biological matrices.[2][3] Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly improves the precision and accuracy of these sensitive assays.[2]
Physicochemical and Analytical Data
While a specific Certificate of Analysis for this product is not publicly available, the following tables summarize typical quantitative data and specifications compiled from various suppliers and scientific literature.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1246817-57-1 | [4] |
| Chemical Name | 4-[2-Hydroxy-1,1-(dimethyl-d6)ethyl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide | |
| Synonyms | Ro 48-5033-d6, Ro 48-8634-d6 | |
| Molecular Formula | C₂₇H₂₃D₆N₅O₇S | |
| Molecular Weight | 573.65 g/mol | |
| Appearance | Typically a solid | |
| Purity | ≥98% (typical) | |
| Storage | 2-8°C Refrigerator | |
| Shipping Conditions | Ambient |
Table 2: Application-Related Data
| Parameter | Description | Source(s) |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. | |
| Unlabeled Analog | Hydroxy Bosentan (Ro 48-5033) | |
| Parent Drug | Bosentan (CAS: 147536-97-8) | |
| Biological Activity of Unlabeled Analog | Retains 10-20% of the pharmacological activity of Bosentan. |
Mechanism of Action of the Parent Compound: Bosentan
Bosentan, the parent drug of Hydroxy Bosentan, is a competitive antagonist of both endothelin-A (ETₐ) and endothelin-B (ET₈) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of pulmonary arterial hypertension (PAH). By blocking the binding of ET-1 to its receptors on vascular smooth muscle and endothelial cells, Bosentan mitigates the vasoconstrictive and proliferative effects of ET-1. This dual antagonism leads to vasodilation and a reduction in pulmonary vascular resistance.
Endothelin Receptor Signaling Pathway
The binding of ET-1 to its G-protein coupled receptors (GPCRs), ETₐ and ET₈, activates downstream signaling cascades. A key pathway involves the activation of phospholipase C (PLC) via the Gαq subunit, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and cell proliferation. Bosentan competitively inhibits the initial step of this pathway by blocking ET-1 binding to its receptors.
Caption: Bosentan blocks the endothelin signaling pathway.
Metabolic Pathway of Bosentan
Bosentan is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. The metabolism of Bosentan results in the formation of three main metabolites. The hydroxylation of the tert-butyl group of Bosentan by these enzymes leads to the formation of Hydroxy Bosentan (Ro 48-5033), the unlabeled analog of this compound. This metabolite is pharmacologically active, contributing to about 10-20% of the overall effect of Bosentan.
Caption: Metabolic conversion of Bosentan to its metabolites.
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods. Below is a representative experimental protocol for the simultaneous quantification of Bosentan and Hydroxy Bosentan in human plasma using solid-phase extraction (SPE) followed by LC-MS/MS. This protocol is based on methodologies described in the scientific literature.
Quantification of Bosentan and Hydroxy Bosentan in Human Plasma by SPE-LC-MS/MS
Objective: To accurately measure the concentrations of Bosentan and its active metabolite, Hydroxy Bosentan, in human plasma samples.
Materials:
-
Human plasma samples
-
Bosentan and Hydroxy Bosentan analytical standards
-
This compound (internal standard)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Appropriate LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Bosentan, Hydroxy Bosentan, and this compound in a suitable organic solvent (e.g., methanol).
-
Spike blank human plasma with known concentrations of Bosentan and Hydroxy Bosentan to create calibration standards and QC samples.
-
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 100 µL of each plasma sample (standard, QC, or unknown), add a fixed amount of the this compound internal standard solution.
-
Vortex mix the samples briefly.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges by passing methanol followed by deionized water.
-
Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with a weak organic solvent to remove interfering substances.
-
Elute the analytes (Bosentan, Hydroxy Bosentan, and this compound) from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 analytical column under isocratic or gradient elution conditions.
-
Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Bosentan, Hydroxy Bosentan, and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of Bosentan and Hydroxy Bosentan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for bioanalysis using this compound.
Conclusion
This compound is a critical analytical tool for researchers and drug development professionals working with Bosentan and its metabolites. Its use as an internal standard in bioanalytical assays ensures the reliability and accuracy of pharmacokinetic and toxicokinetic studies. A thorough understanding of the parent compound's mechanism of action and metabolic pathways, as detailed in this guide, provides the necessary context for the effective application of this deuterated standard in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
The Metabolism of Bosentan to its Hydroxy Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic conversion of bosentan to its primary active metabolite, hydroxy bosentan (Ro 48-5033). The document details the enzymatic pathways, quantitative kinetic parameters, and experimental protocols relevant to the study of this biotransformation.
Introduction
Bosentan is a dual endothelin receptor antagonist utilized in the management of pulmonary arterial hypertension. Its therapeutic efficacy and pharmacokinetic profile are significantly influenced by its hepatic metabolism. The primary metabolic pathway involves the hydroxylation of the tert-butyl group of the parent molecule, leading to the formation of hydroxy bosentan. This metabolite, while pharmacologically active, possesses approximately 20% of the parent drug's activity.[1][2] A thorough understanding of this metabolic process is crucial for drug development, clinical pharmacology, and the assessment of drug-drug interaction potential.
Metabolic Pathway of Bosentan
The hepatic metabolism of bosentan is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4]
Phase I Metabolism
The initial and principal metabolic transformation of bosentan is its oxidation.
-
Hydroxylation: The most significant metabolic route is the hydroxylation of the tert-butyl moiety to form hydroxy bosentan (Ro 48-5033). This reaction is predominantly catalyzed by CYP2C9 and CYP3A4.[3]
-
O-demethylation: A secondary pathway involves the O-demethylation of the methoxy group, resulting in the formation of another metabolite, Ro 47-8634.
-
Sequential Metabolism: These primary metabolites can undergo further biotransformation. For instance, Ro 48-5033 can be O-demethylated to form Ro 64-1056, and Ro 47-8634 can be hydroxylated to the same metabolite.
Phase II Metabolism
While the Phase I metabolism of bosentan is well-documented, the specifics of its Phase II conjugation, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), are not as extensively detailed in the available literature. However, it is known that the involvement of Phase II metabolism is a key factor for the enhanced biliary excretion of bosentan-related products.
Figure 1: Primary Phase I metabolic pathways of bosentan.
Quantitative Analysis of Bosentan Metabolism
The quantification of bosentan and hydroxy bosentan is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common analytical technique employed for this purpose.
HPLC-MS/MS Method Parameters
The following table summarizes typical parameters for the bioanalysis of bosentan and hydroxy bosentan.
| Parameter | Bosentan | Hydroxy Bosentan | Reference |
| Column | Thermo Hypurity C18 (100mm x 4.6mm, 5µ) | Thermo Hypurity C18 (100mm x 4.6mm, 5µ) | |
| Mobile Phase | Isocratic | Isocratic | |
| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry | |
| Linear Range (Human Plasma) | 0.4-1600 ng/mL | 0.2-250 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | 0.2 ng/mL |
Experimental Protocols
In Vitro Metabolism of Bosentan using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of bosentan in a human liver microsome (HLM) incubation system.
Materials:
-
Bosentan
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (typically at a final concentration of 0.5 mg protein/mL), and bosentan (at the desired concentration, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are typically collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2 volumes of the incubation mixture).
-
Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS to determine the concentrations of bosentan and hydroxy bosentan.
Controls:
-
Negative Control: An incubation mixture without the NADPH regenerating system to assess non-enzymatic degradation.
-
Positive Control: A known substrate for CYP2C9 or CYP3A4 to ensure the metabolic activity of the microsomes.
Figure 2: Experimental workflow for in vitro metabolism of bosentan.
Metabolism Studies with Recombinant CYP Enzymes
To delineate the specific contribution of individual CYP isoforms, incubations can be performed with recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells).
Procedure:
The procedure is similar to that for HLM, with the following modifications:
-
Enzyme Source: Replace HLM with a specific recombinant CYP isoform (e.g., CYP2C9 or CYP3A4) and a source of NADPH-cytochrome P450 reductase.
-
Enzyme Concentration: The concentration of the recombinant enzyme should be optimized for the specific assay.
Enzyme Kinetics
The kinetics of the formation of hydroxy bosentan can be described by the Michaelis-Menten model, which relates the rate of reaction to the substrate concentration.
Kinetic Parameters
| Enzyme Variant | Km (µM) | Vmax (relative) | Intrinsic Clearance (Vmax/Km) (relative) | Reference |
| CYP2C91 (Wild-type) | - | 100% | 100% | |
| CYP2C92 | - | Reduced | Reduced | |
| CYP2C9*3 | - | Reduced | Reduced | |
| Other Variants | Variable | Variable | Variable |
Note: The table illustrates the impact of genetic polymorphisms on CYP2C9-mediated bosentan metabolism. Specific Km and Vmax values for the wild-type enzymes were not consistently reported across the reviewed literature. It has been noted that CYP3A4 and CYP2C9 contribute to approximately 60% and 40% of bosentan metabolism in hepatic microsomes, respectively.
Conclusion
The metabolism of bosentan to hydroxy bosentan is a critical determinant of its pharmacokinetic profile and is primarily governed by the activity of CYP2C9 and CYP3A4. This technical guide has provided an overview of the metabolic pathways, quantitative analytical methods, and experimental protocols for the investigation of this biotransformation. Further research to fully elucidate the kinetic parameters of the principal enzymes and the role of Phase II metabolism will contribute to a more complete understanding of bosentan's disposition and potential for drug interactions.
References
The Role of Cytochrome P450 in Bosentan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosentan, a dual endothelin receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the role of cytochrome P450 in the metabolism of bosentan, offering valuable insights for researchers, scientists, and professionals involved in drug development. The intricate interplay between bosentan and CYP enzymes not only dictates its pharmacokinetic profile but also underlies its potential for drug-drug interactions, a critical consideration in clinical practice.
Cytochrome P450-Mediated Metabolism of Bosentan
Bosentan undergoes extensive hepatic metabolism, with the primary enzymes responsible being CYP3A4 and CYP2C9 .[1][2] These enzymes catalyze the transformation of bosentan into several metabolites, three of which have been prominently identified:
-
Ro 48-5033 (Hydroxy bosentan): This is the major metabolite and is formed through the hydroxylation of the t-butyl group of the parent molecule.[3] Importantly, Ro 48-5033 is the only pharmacologically active metabolite, contributing approximately 10% to 20% of the overall therapeutic effect of bosentan.[4]
-
Ro 47-8634 (Desmethyl bosentan): This metabolite is a product of O-demethylation of the phenolic methyl ester of bosentan.[3]
-
Ro 64-1056: This is a secondary metabolite resulting from both the hydroxylation and demethylation of bosentan.
The metabolic clearance of bosentan is a critical determinant of its systemic exposure and, consequently, its clinical effects.
Quantitative Data on Bosentan Metabolism
The following tables summarize key quantitative data related to the metabolism of bosentan by cytochrome P450 enzymes.
Table 1: Michaelis-Menten Kinetic Parameters for Bosentan Metabolite Formation in Human Liver Microsomes
| Metabolite | Forming Enzyme(s) | Km (µM) |
| Ro 48-5033 | CYP3A4, CYP2C9 | 65 |
| Ro 47-8634 | CYP3A4, CYP2C9 | 73 |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
Table 2: Inhibition Constants (Ki) of Bosentan for Endothelin Receptors
| Receptor | Ki (nanomolar) |
| ETA | 4.1–43 |
| ETB | 38–730 |
Ki (inhibition constant) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor. Note that these values are for the target receptors of bosentan, not for CYP enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of cytochrome P450 in bosentan metabolism.
Protocol 1: In Vitro Metabolism of Bosentan using Human Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) of bosentan metabolism by CYP enzymes in a human liver microsome model.
Materials:
-
Human liver microsomes (pooled)
-
Bosentan
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (final protein concentration of 0.2-0.5 mg/mL), potassium phosphate buffer, and MgCl2.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Add varying concentrations of bosentan (e.g., 0.5 to 200 µM) to the pre-incubated mixtures.
-
Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold solution of acetonitrile containing an appropriate internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze the formation of bosentan metabolites using a validated LC-MS/MS method.
-
Data Analysis: Determine the initial velocity of metabolite formation at each bosentan concentration. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values.
Protocol 2: CYP Inhibition Assay of Bosentan
Objective: To determine the inhibitory potential of bosentan on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Human liver microsomes
-
Bosentan
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures containing human liver microsomes, potassium phosphate buffer, and a specific CYP probe substrate at a concentration near its Km.
-
Addition of Inhibitor: Add varying concentrations of bosentan to the incubation mixtures. Include a control with no bosentan.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixtures at 37°C for a specific time.
-
Termination and Sample Preparation: Stop the reaction and prepare the samples for analysis as described in Protocol 1.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percent inhibition of CYP activity at each bosentan concentration. Determine the IC50 value (the concentration of bosentan that causes 50% inhibition of the enzyme activity). If necessary, determine the Ki value using appropriate kinetic models.
Protocol 3: CYP Induction Study in Cultured Hepatocytes
Objective: To evaluate the potential of bosentan to induce the expression of CYP enzymes (e.g., CYP1A2, CYP2C9, and CYP3A4) in a cell-based model.
Materials:
-
Cryopreserved primary human hepatocytes or HepG2 cells
-
Cell culture medium and supplements
-
Bosentan
-
Positive control inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP2C9 and CYP3A4)
-
Negative control (vehicle)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP activity assay kits or reagents (specific probe substrates and detection systems)
Procedure:
-
Cell Culture: Thaw and culture the hepatocytes according to the supplier's instructions.
-
Treatment: Treat the cultured cells with varying concentrations of bosentan, a positive control inducer, and a negative control for a specified period (e.g., 48-72 hours), with media changes as required.
-
Assessment of CYP Induction:
-
mRNA Expression Analysis: At the end of the treatment period, harvest the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes.
-
Enzyme Activity Assay: Incubate the treated cells with specific CYP probe substrates and measure the formation of their respective metabolites to determine the enzymatic activity.
-
-
Data Analysis: Calculate the fold induction of CYP mRNA expression and enzyme activity relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of bosentan and a typical experimental workflow for studying its metabolism.
References
- 1. Clinical drug-drug interactions of bosentan, a potent endothelial receptor antagonist, with various drugs: Physiological role of enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount. The data generated from pharmacokinetic (PK) and toxicokinetic (TK) studies form the bedrock upon which critical decisions are made, from dose selection to safety assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice for its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by variability in sample preparation, matrix effects, and instrument drift. To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterium-labeled internal standard, is recognized as the gold standard in bioanalysis.[1][2]
This technical guide provides an in-depth overview of the core principles, experimental protocols, and data supporting the use of deuterium-labeled internal standards in drug development.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterium-labeled internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS).[3] A known quantity of the deuterated analog of the analyte is added to the sample at the earliest stage of preparation.[3] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability throughout the analytical process.[3] The mass spectrometer distinguishes between the analyte and the heavier deuterated standard based on their different mass-to-charge ratios (m/z). By measuring the ratio of the peak area of the analyte to that of the internal standard, these sources of error are effectively normalized, leading to highly accurate and precise quantification.
Superior Performance: Deuterated Standards vs. Structural Analogs
The choice of an internal standard is a critical decision in bioanalytical method development. While structural analogs—molecules with similar but not identical structures to the analyte—are sometimes used, deuterium-labeled standards offer demonstrably superior performance. Structural analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to a failure to accurately correct for analytical variability.
The following tables summarize the quantitative advantages of using deuterium-labeled internal standards over structural analogs.
Table 1: Comparative Performance of Internal Standards for the Quantification of Kahalalide F in Plasma
| Internal Standard Type | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Structural Analog | 96.8 | 8.6 | |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates a statistically significant improvement in both accuracy and precision when a deuterated internal standard is used.
Table 2: Comparative Performance of Internal Standards for the Quantification of Sirolimus in Whole Blood
| Internal Standard Type | Inter-patient Assay Imprecision (CV %) |
| Structural Analog (Desmethoxyrapamycin) | 7.6 - 9.7 |
| Deuterated Standard (Sirolimus-d3) | 2.7 - 5.7 |
The use of a deuterated internal standard resulted in consistently lower imprecision, highlighting enhanced robustness and reproducibility.
Synthesis of Deuterium-Labeled Internal Standards
The preparation of a suitable deuterated internal standard is a critical first step. The goal is to introduce deuterium atoms at a metabolically stable position within the molecule to prevent in-vivo exchange. A mass increase of at least 3 atomic mass units (amu) is generally recommended to avoid isotopic crosstalk with the analyte.
Common synthetic strategies for deuterium labeling include:
-
Catalytic Hydrogen-Deuterium (H/D) Exchange: This is an efficient method where hydrogen atoms on the target molecule or a late-stage intermediate are directly exchanged for deuterium. This can be catalyzed by acids, bases, or metals.
-
Reduction with Deuterium-Containing Reagents: Carbonyl groups, alkenes, and other functional groups can be reduced using deuterated reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium with high stereospecificity.
-
Dehalogenation with Deuterium: A halogenated precursor of the drug molecule can undergo dehalogenation in the presence of a deuterium source, such as deuterium gas (D₂) and a palladium catalyst.
-
Building Block Synthesis: Incorporating commercially available deuterated starting materials or building blocks into the total synthesis of the drug molecule.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting drugs from biological fluids like plasma or serum.
Materials:
-
Human plasma samples
-
Deuterium-labeled Internal Standard (IS) stock solution
-
Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Methodology:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Aliquot a specific volume (e.g., 100 µL) of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.
-
Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add a volume of cold acetonitrile (typically 3-4 times the plasma volume, e.g., 300 µL) to precipitate proteins.
-
Vortex vigorously for at least 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions to re-equilibrate the column.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard need to be optimized. For example:
-
Analyte: m/z 350.2 → 180.1
-
Deuterated IS (d4): m/z 354.2 → 184.1
-
Data Presentation and Visualization
Clear visualization of workflows and logical relationships is essential for understanding the role and benefits of deuterium-labeled internal standards.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. While not explicitly mandating their use, these guidelines strongly favor stable isotope-labeled internal standards whenever possible due to their ability to enhance data reliability and robustness. Assays employing deuterated internal standards are generally more robust, leading to higher throughput and lower rates of failed analytical runs.
Beyond Internal Standards: The Deuterium Isotope Effect in Drug Design
The utility of deuterium extends beyond its use as an internal standard. The substitution of hydrogen with deuterium strengthens the carbon-hydrogen bond. For drugs where the cleavage of a C-H bond is a rate-limiting step in metabolism, selective deuteration at that site can slow down the metabolic process. This phenomenon, known as the "kinetic isotope effect," can lead to:
-
Reduced clearance and a longer biological half-life.
-
Increased systemic exposure of the parent drug.
-
Altered metabolite profiles, potentially reducing the formation of toxic metabolites.
This strategy has been successfully employed to develop "deuterated drugs," which are new chemical entities with improved pharmacokinetic profiles.
Conclusion
Deuterium-labeled internal standards are indispensable tools in modern drug development. Their ability to mimic the analyte of interest throughout the bioanalytical process provides unparalleled correction for experimental variability, leading to highly accurate and precise data. This data integrity is crucial for making informed decisions throughout the drug development pipeline. By adhering to best practices in the synthesis, application, and validation of methods employing these standards, researchers can ensure the generation of robust and reliable data to support the development of safe and effective medicines.
References
An In-depth Technical Guide to the Storage and Stability of Hydroxy Bosentan-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and stability conditions for Hydroxy Bosentan-d6, a deuterated active metabolite of Bosentan. The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this compound. The stability data is primarily extrapolated from studies on its non-deuterated parent compound, Bosentan, providing a robust framework for its handling and use.
Introduction
This compound is the deuterium-labeled form of Hydroxy Bosentan, the primary active metabolite of Bosentan. Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The deuterated analog is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1][2] Given its critical role in research, maintaining its chemical and isotopic stability is paramount. While specific stability studies on this compound are not extensively published, general principles for handling isotopically labeled compounds and data from forced degradation studies of Bosentan offer significant insights.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the integrity of this compound. The following conditions are recommended based on supplier information and general guidelines for stable isotope-labeled compounds.[3]
Table 1: Recommended Storage and Shipping Conditions for this compound
| Parameter | Recommended Condition | Rationale & Remarks |
| Storage Temperature | 2-8°C (Refrigerator) | Refrigeration minimizes the rate of potential chemical degradation. For long-term storage, -20°C may also be considered.[3] |
| Shipping Temperature | Ambient | Short-term exposure to ambient temperatures during shipping is generally acceptable. |
| Light Exposure | Protect from light | Store in amber vials or other light-resistant containers to prevent photolytic degradation.[3] |
| Humidity | Store in a dry place | Minimize exposure to moisture to prevent hydrolysis. Containers should be tightly sealed. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For long-term storage, particularly of solid material, an inert atmosphere can prevent oxidative degradation. |
Stability Profile
The chemical stability of this compound is expected to be similar to that of Bosentan. Forced degradation studies on Bosentan have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies provide a strong indication of the potential degradation pathways for this compound.
Table 2: Summary of Forced Degradation Studies on Bosentan
| Stress Condition | Reagents and Duration | Observation |
| Acidic Hydrolysis | 1 N HCl, refluxed for 4 hours at 60°C | Significant degradation observed. |
| Alkaline Hydrolysis | 0.1 M NaOH, refluxed for 2 hours | Significant degradation observed. |
| Oxidative Stress | 3% H₂O₂, 30 minutes at 70°C | Unstable; significant degradation. |
| Thermal Stress | Heated at 70°C for 30 minutes | Stable. |
| Photolytic Stress | Exposed to UV light (365 nm) for 4 hours | Stable. |
Based on these findings, this compound is likely susceptible to degradation in acidic, alkaline, and oxidative environments. Care should be taken to avoid these conditions during sample preparation and analysis.
Experimental Protocols
The following is a generalized experimental protocol for conducting a forced degradation study on this compound, adapted from methodologies used for Bosentan.
Objective
To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, Methanol, Acetonitrile.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Reflux the mixture at 60°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Reflux the mixture for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at 70°C for 30 minutes. Cool and dilute with the mobile phase.
-
Thermal Degradation: Heat an aliquot of the stock solution at 70°C for 30 minutes. Cool and dilute with the mobile phase.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 365 nm) in a photostability chamber for 4 hours. Dilute with the mobile phase.
-
Control Sample: Dilute an aliquot of the stock solution with the mobile phase without subjecting it to any stress conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the handling and analysis of this compound.
Caption: Key factors influencing the storage and stability of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Commercial Sourcing and Technical Guide for Bosentan and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial sources, analytical methodologies, and biological pathways related to the dual endothelin receptor antagonist, Bosentan, and its primary metabolites. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and analysis.
Commercial Availability of Bosentan and its Metabolites
The acquisition of high-purity reference standards for Bosentan and its metabolites is crucial for accurate analytical method development and validation. The following tables summarize the key chemical properties and a non-exhaustive list of commercial suppliers for these compounds. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.
Table 1: Physicochemical Properties of Bosentan and its Metabolites
| Compound Name | Alternate Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Bosentan | Ro 47-0203, Tracleer | C₂₇H₂₉N₅O₆S | 551.61 | 147536-97-8 |
| Ro 48-5033 | Hydroxy Bosentan | C₂₇H₂₉N₅O₇S | 567.61 | 253688-60-7 |
| Ro 47-8634 | Desmethyl Bosentan | C₂₆H₂₇N₅O₆S | 537.59 | 253688-61-8 |
| Ro 64-1056 | Hydroxy Desmethyl Bosentan | C₂₆H₂₇N₅O₇S | 553.59 | 253688-62-9 |
Table 2: Commercial Suppliers of Bosentan and its Metabolites
| Compound | Supplier | Purity | Notes |
| Bosentan | Santa Cruz Biotechnology | ≥98% | |
| MedchemExpress | ≥98% | ||
| Tocris Bioscience | ≥98% (HPLC) | ||
| Cayman Chemical | ≥98% | Also known as Ro 47-0203. | |
| LGC Standards | Reference Standard | Available as Bosentan Monohydrate. | |
| USP | Reference Standard | ||
| Manus Aktteva Biopharma | API Grade | ||
| Niksan Pharmaceutical | >99% | ||
| Ro 48-5033 (Hydroxy Bosentan) | Cayman Chemical | ≥98% | |
| MedchemExpress | ≥98% | ||
| DC Chemicals | Not specified | Primary metabolite. | |
| Ro 47-8634 (Desmethyl Bosentan) | MedchemExpress | ≥98% | Active metabolite. |
| Ro 64-1056 (Hydroxy Desmethyl Bosentan) | MedchemExpress | ≥98% | |
| Santa Cruz Biotechnology | Not specified |
Biological Pathways
Mechanism of Action: Endothelin Receptor Antagonism
Bosentan is a competitive antagonist of endothelin-1 (ET-1) at both the endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors.[1] In pathological conditions such as pulmonary arterial hypertension (PAH), elevated levels of the potent vasoconstrictor ET-1 contribute to increased vascular resistance.[2] Bosentan blocks the binding of ET-1 to its receptors, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1]
Metabolic Pathway of Bosentan
Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[3][4] This process leads to the formation of three main metabolites. The primary active metabolite, Ro 48-5033 (Hydroxy Bosentan), is formed through hydroxylation of the tert-butyl group. Oxidative demethylation of the methoxy group results in the formation of Ro 47-8634 (Desmethyl Bosentan). The third metabolite, Ro 64-1056 (Hydroxy Desmethyl Bosentan), is a secondary metabolite formed from both Ro 48-5033 and Ro 47-8634.
Analytical Methodology
The simultaneous quantification of Bosentan and its metabolites in biological matrices is essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique for this purpose.
Experimental Workflow
A typical bioanalytical workflow for the quantification of Bosentan and its metabolites from plasma samples involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This section provides a representative experimental protocol for the simultaneous determination of Bosentan and its active metabolite, Hydroxybosentan, in human plasma. This method can be adapted for the other metabolites as well.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: 100 µL human plasma, deuterated internal standards (Bosentan-d4 and Hydroxybosentan-d4), solid-phase extraction cartridges.
-
Procedure:
-
To 100 µL of human plasma, add the internal standard solution.
-
Vortex the mixture.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) is suitable for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
3. Mass Spectrometry (MS) Conditions
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes' properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
MRM Transitions (Example):
-
Bosentan: m/z 552.2 → 202.1
-
Hydroxybosentan: m/z 568.2 → 202.1
-
(Note: Optimal transitions should be determined empirically on the specific instrument used).
-
4. Calibration and Quantification
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of the analytes and a constant concentration of the internal standard.
-
The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
The method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
References
- 1. Bosentan - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical drug-drug interactions of bosentan, a potent endothelial receptor antagonist, with various drugs: Physiological role of enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Bosentan and Hydroxy Bosentan in Human Plasma by LC-MS/MS Using Hydroxy Bosentan-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of bosentan and its active metabolite, hydroxy bosentan, in human plasma. The method utilizes Hydroxy Bosentan-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column. This robust and reliable method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. It is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, to form several metabolites.[1] The major active metabolite is hydroxy bosentan (Ro 48-5033), which contributes to the overall pharmacological effect.[1] Accurate quantification of both the parent drug and its active metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.
Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[2] this compound is a deuterated analog of the primary metabolite and serves as an ideal internal standard for the quantification of hydroxy bosentan.[2] This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of bosentan and hydroxy bosentan.
Metabolic Pathway of Bosentan
Bosentan undergoes hepatic metabolism to form three primary metabolites. The hydroxylation of the tert-butyl group, mediated by CYP2C9 and CYP3A4, results in the formation of the pharmacologically active metabolite, Hydroxy Bosentan (Ro 48-5033).
Experimental Protocols
Required Materials
-
Analytes: Bosentan, Hydroxy Bosentan
-
Internal Standard: this compound
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade)
-
Solid-Phase Extraction: Oasis HLB 1 cc (30 mg) cartridges
-
LC Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm) or equivalent
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bosentan, hydroxy bosentan, and this compound in methanol.
-
Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QCs: Spike appropriate volumes of the working solutions into blank human plasma to prepare calibration standards and quality control samples at various concentration levels.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, calibration standard, or QC, add the internal standard solution.
-
Pre-treat the sample as required (e.g., acidification with formic acid).
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 40°C)
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Bosentan: m/z 552.0 → 202.1 (Positive Ion Mode)
-
Hydroxy Bosentan: The precursor ion will be at m/z 568.0 [M+H]+ in positive mode or m/z 566.0 [M-H]- in negative mode. The product ion needs to be determined by infusing a standard solution into the mass spectrometer.
-
This compound: The precursor ion will be at m/z 574.0 [M+H]+ in positive mode or m/z 572.0 [M-H]- in negative mode. The product ion will likely be the same as for the non-deuterated form or shifted by the deuterium labeling pattern. This needs to be confirmed experimentally.
-
Note: The optimal MS parameters, including declustering potential, collision energy, and cell exit potential, should be determined for each analyte and internal standard on the specific instrument used.
Method Validation Data
The following tables summarize the performance characteristics of a validated method for the quantification of bosentan and hydroxy bosentan in human plasma.[3]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Bosentan | 0.4 - 1600 | > 0.99 |
| Hydroxy Bosentan | 0.2 - 250 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Bosentan | LLOQ | 0.4 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 |
| Low | 1.2 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |
| Medium | 800 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |
| High | 1200 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |
| Hydroxy Bosentan | LLOQ | 0.2 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 |
| Low | 0.6 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |
| Medium | 125 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 | |
| High | 200 | ≤ 4.0 | ≤ 4.0 | 95.0 - 105.0 |
Table 3: Recovery
| Analyte | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) |
| Bosentan | 1.2 | 800 | 1200 | > 94 |
| Hydroxy Bosentan | 0.6 | 125 | 200 | > 94 |
| This compound | - | 50 | - | > 94 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of bosentan and its active metabolite, hydroxy bosentan, in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in drug development and clinical research. The solid-phase extraction protocol offers efficient sample clean-up and high analyte recovery.
References
- 1. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2010061210A1 - Hplc method for the analysis of bosentan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Bosentan using Hydroxy Bosentan-d6 as an Internal Standard
Introduction
Bosentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary artery hypertension. Accurate quantification of Bosentan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines a detailed protocol for the quantitative analysis of Bosentan in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Hydroxy Bosentan-d6, a stable isotope-labeled analog of a major metabolite, is employed as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2][3]
Principle
The method involves the extraction of Bosentan and the internal standard, this compound, from human plasma via solid-phase extraction (SPE). The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Bosentan to that of the internal standard with a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Bosentan reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bosentan and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Bosentan primary stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a final concentration of 500 ng/mL.
3. Sample Preparation (Solid-Phase Extraction)
-
Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking:
-
For calibration standards, spike 100 µL of blank human plasma with the appropriate Bosentan working standard solutions.
-
For QC samples, spike 100 µL of blank human plasma with low, medium, and high concentration QC working standards.
-
For unknown samples, use 100 µL of the subject plasma.
-
-
Internal Standard Addition: Add a specified volume of the this compound working solution to all samples (except blank matrix samples).
-
SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by ultrapure water.
-
Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a low organic content solvent to remove interferences.
-
Elution: Elute Bosentan and this compound from the cartridges using an appropriate volume of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µ)[4][5] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate Buffer (pH 4.5) in a gradient or isocratic mode. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 40°C |
| Run Time | Approximately 5-7 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Bosentan | This compound (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 552.0 → 202.1 | Specific to the deuterated standard |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |
Data Presentation
Table 3: Calibration Curve for Bosentan Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.4 | To be determined experimentally |
| 1.0 | To be determined experimentally |
| 10 | To be determined experimentally |
| 50 | To be determined experimentally |
| 200 | To be determined experimentally |
| 800 | To be determined experimentally |
| 1600 | To be determined experimentally |
| Linear Range | 0.4 - 1600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 4: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 1.2 | ≤ 4.0% | 95-105% | ≤ 4.0% | 95-105% |
| Mid QC | 800 | ≤ 4.0% | 95-105% | ≤ 4.0% | 95-105% |
| High QC | 1200 | ≤ 4.0% | 95-105% | ≤ 4.0% | 95-105% |
Visualizations
Caption: Workflow for Bosentan quantification.
Signaling Pathways
The analysis of Bosentan does not involve signaling pathways in the context of this analytical method. The focus is on the accurate measurement of the drug concentration in a biological matrix.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of Bosentan and the internal standard.
-
Linearity: Establishing a linear relationship between the peak area ratio and the concentration of Bosentan over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the nominal values and the reproducibility of the measurements.
-
Recovery: Assessing the efficiency of the extraction procedure. The mean relative recovery for both the analyte and IS should be consistent and reproducible.
-
Matrix Effect: Evaluating the suppression or enhancement of ionization by co-eluting matrix components.
-
Stability: Assessing the stability of Bosentan in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Bosentan in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for a Pharmacokinetic Study of Bosentan in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of Bosentan in human plasma. The protocol encompasses study design considerations, blood sample collection, sample preparation, and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Study Design and Ethical Considerations
A typical pharmacokinetic study of Bosentan involves administering the drug to subjects and collecting blood samples at various time points to determine the drug's concentration profile over time.
1.1. Study Population: The study can be conducted in healthy volunteers or in specific patient populations, such as those with pulmonary arterial hypertension.[1][2][3] The demographics of the study population, including age, sex, and ethnicity, should be well-defined as they can influence pharmacokinetic parameters.[4][5]
1.2. Dosing Regimen: Bosentan can be administered as a single dose or as multiple doses. For example, a single oral dose of 62.5 mg or 125 mg is common. In multiple-dose studies, a regimen such as 62.5 mg twice daily may be used.
1.3. Ethical Approval: The study protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee. All participants must provide written informed consent before any study-related procedures are performed.
1.4. Blood Sampling: Blood samples are collected at predetermined time points to capture the absorption, distribution, metabolism, and excretion phases of the drug. A typical sampling schedule after a single oral dose might be: pre-dose (0 h), and at 0.5, 1, 3, 5, 7.5, 8, and 12 hours post-dose. Blood is collected in tubes containing an anticoagulant, such as EDTA. Plasma is then separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Bioanalytical Method: Quantification of Bosentan in Human Plasma
A sensitive and selective bioanalytical method is crucial for the accurate quantification of Bosentan in plasma. LC-MS/MS is the most common and reliable technique for this purpose.
2.1. Sample Preparation: The goal of sample preparation is to extract Bosentan from the complex plasma matrix and remove potential interferences. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up the sample.
-
Protein Precipitation (PP): A simpler and faster method where a solvent like methanol is added to precipitate plasma proteins.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the drug into an immiscible organic solvent.
An internal standard (IS), such as a deuterated analog of Bosentan or another suitable compound like Losartan, should be added to the plasma samples before extraction to correct for variability during sample processing and analysis.
2.2. Chromatographic and Mass Spectrometric Conditions: The following table summarizes typical LC-MS/MS parameters for Bosentan analysis.
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 analytical column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous component (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | Isocratic or gradient elution at a flow rate of around 0.2 to 1 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative ion mode. |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Bosentan and its internal standard are monitored for quantification. |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | The range of concentrations over which the method is accurate and precise. | A linear regression with a correlation coefficient (r²) > 0.99 is typically required. |
| Accuracy and Precision | The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). | Intra- and inter-batch precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. Mean relative recovery is often >90%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The precision of the slopes of calibration curves should be less than a specified percentage (e.g., <1.2%). |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentrations should remain within ±15% of the nominal concentrations. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio should be at least 5 or 10, with accuracy and precision within specified limits. |
Data Presentation
The quantitative data from the bioanalytical method validation should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Bosentan | 0.4 - 1600 | > 0.99 |
| Hydroxybosentan (Metabolite) | 0.2 - 250 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Quality Control Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) |
| Bosentan | Low, Medium, High | ≤ 4.0 | ≤ 4.0 |
| Hydroxybosentan | Low, Medium, High | ≤ 4.0 | ≤ 4.0 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Relative Recovery (%) | Matrix Effect (%CV of slopes) |
| Bosentan | > 94 | < 1.2 |
| Hydroxybosentan | > 94 | < 1.2 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the pharmacokinetic study and the signaling pathway of Bosentan.
Caption: Experimental workflow for a Bosentan pharmacokinetic study.
Caption: Mechanism of action of Bosentan as an endothelin receptor antagonist.
References
- 1. Pharmacokinetic and clinical profile of a novel formulation of bosentan in children with pulmonary arterial hypertension: the FUTURE-1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bosentan pharmacokinetic study to investigate dosing regimens in paediatric patients with pulmonary arterial hypertension: FUTURE‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative investigation of the pharmacokinetics of bosentan in Caucasian and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Methods for Bosentan Quantification in Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary artery hypertension (PAH).[1][2] Accurate and reliable quantification of Bosentan in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies throughout preclinical and clinical drug development.[1] This document provides detailed application notes and protocols for the bioanalytical determination of Bosentan using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action
Bosentan exerts its therapeutic effect by competitively blocking endothelin-1 (ET-1) from binding to both ETA and ETB receptors in the smooth muscle of pulmonary blood vessels.[2][3] This antagonism leads to vasodilation, a decrease in pulmonary and systemic vascular resistance, and an increase in cardiac output without elevating the heart rate.
Caption: Mechanism of Action of Bosentan.
General Bioanalytical Workflow
The bioanalytical process for Bosentan quantification typically involves sample collection, preparation, chromatographic separation, detection, and data analysis. Each step is critical for ensuring the accuracy and precision of the results.
Caption: General Bioanalytical Workflow for Bosentan.
Experimental Protocols
Method 1: LC-MS/MS for Bosentan and its Metabolite in Human Plasma
This method is highly sensitive and selective, making it suitable for clinical pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials:
-
Human plasma (100 µL)
-
Internal Standard (IS): Deuterated Bosentan
-
SPE Cartridges (e.g., Oasis HLB)
-
Methanol
-
2% Formic Acid
-
Water
-
-
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
Instrument: LC-MS/MS system (e.g., Agilent 6410B Triple Quadrupole LC/MS)
-
Column: C18 analytical column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific transitions for Bosentan and its deuterated internal standard should be optimized. For example, for Bosentan: m/z 552.0 → 202.1.
Method 2: HPLC-UV for Bosentan in Rat Plasma
This method is robust and cost-effective, suitable for preclinical studies.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Materials:
-
Rat plasma (0.2 mL)
-
Internal Standard (IS): Losartan
-
Ethyl acetate (3 mL)
-
Mobile Phase
-
-
Protocol:
-
Pipette 0.2 mL of rat plasma into a centrifuge tube.
-
Add 0.1 mL of the internal standard solution (e.g., 500 ng/mL Losartan).
-
Add 3 mL of ethyl acetate.
-
Vortex for 15 minutes.
-
Centrifuge for 20 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue with 0.25 mL of the mobile phase.
-
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250mm, 5µm).
-
Mobile Phase: A mixture of methanol and water (50:50, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 6 minutes.
Data Presentation: Summary of Validation Parameters
The following tables summarize typical validation parameters for the described bioanalytical methods.
Table 1: LC-MS/MS Method Validation Summary
| Parameter | Bosentan | Hydroxybosentan | Reference |
| Linearity Range | 0.4 - 1600 ng/mL | 0.2 - 250 ng/mL | |
| LLOQ | 0.4 ng/mL | 0.2 ng/mL | |
| Intra-batch Precision (%CV) | ≤ 4.0% | ≤ 4.0% | |
| Inter-batch Precision (%CV) | ≤ 4.0% | ≤ 4.0% | |
| Mean Relative Recovery | > 94% | > 94% |
Table 2: HPLC-UV Method Validation Summary
| Parameter | Bosentan | Reference |
| Linearity Range | 250 - 750 ng/mL | |
| LLOQ | 75 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy | 85 - 115% | |
| Recovery | > 80% |
Conclusion
The choice between LC-MS/MS and HPLC-UV for Bosentan bioanalysis depends on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for clinical trials where low concentrations need to be accurately measured. HPLC-UV provides a robust and more economical alternative for preclinical studies and quality control applications where higher concentrations are expected. Both methods, when properly validated, can provide reliable data to support the development and monitoring of Bosentan.
References
Application Notes and Protocols for Bosentan Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of Bosentan in plasma samples. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical studies and have been validated for accuracy, precision, and reliability.
Introduction
Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. Accurate measurement of Bosentan concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The selection of an appropriate sample preparation technique is critical for removing interfering substances from the complex plasma matrix and ensuring the sensitivity and accuracy of the analytical method. This document outlines three common sample preparation techniques, followed by their respective analytical methodologies.
Mechanism of Action: Endothelin Receptor Antagonism
Bosentan exerts its therapeutic effect by competitively inhibiting endothelin-1 (ET-1) from binding to its receptors, ETA and ETB[1][2]. ET-1 is a potent vasoconstrictor, and its binding to ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation[1][2]. By blocking these receptors, Bosentan leads to vasodilation and a reduction in pulmonary vascular resistance[1].
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation method depends on the required sensitivity, throughput, and the analytical technique employed. Below is a summary of the performance of each technique for Bosentan analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >80% | >80% | >94% |
| Matrix Effect | Present, requires mitigation | Moderate to low | Minimal |
| Lower Limit of Quantification (LLOQ) | 0.25 - 1 µg/mL | 0.1 - 10 µg/mL | 0.4 ng/mL |
| Linearity Range | 0.25 - 20 µg/mL | 0.1 - 10 µg/mL | 0.4 - 1600 ng/mL |
| Precision (%RSD) | <15% | <15% | ≤4.0% |
| Accuracy (%RE) | <15% | <15% | Within ±13.0% |
| Throughput | High | Moderate | Moderate to High |
| Cost | Low | Low | High |
| Automation Potential | High | Moderate | High |
Experimental Protocols
The following section provides detailed protocols for each sample preparation technique and the subsequent analytical conditions.
Protein Precipitation (PPT)
PPT is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with an appropriate internal standard.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2-5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at approximately 12,000 rpm for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the analytical instrument (e.g., LC-MS/MS).
Liquid-Liquid Extraction (LLE)
LLE is a technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent.
Protocol:
-
To a suitable tube, add 500 µL of plasma sample.
-
Add the internal standard.
-
Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 5-10 minutes to facilitate the extraction of Bosentan into the organic phase.
-
Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the analytical system (e.g., HPLC-UV or LC-MS/MS).
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte of interest from the plasma matrix. This method generally results in cleaner extracts and reduced matrix effects.
Protocol:
-
Pre-treat the plasma sample (e.g., 100 µL) by diluting it with an acidic solution (e.g., 2% formic acid).
-
Condition an SPE cartridge (e.g., Oasis HLB or C18) by passing methanol followed by water through it.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute Bosentan from the cartridge using a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Analytical Methodologies
The prepared samples can be analyzed using various chromatographic techniques coupled with appropriate detectors.
HPLC-UV Method
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 4.6) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
LC-MS/MS Method
-
Column: C18 (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient or isocratic elution with a mixture of aqueous (e.g., water with 0.1% formic acid) and organic (e.g., acetonitrile with 0.1% formic acid) phases.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Bosentan and its internal standard.
Conclusion
The choice of sample preparation technique for Bosentan analysis in plasma should be guided by the specific requirements of the study. Protein precipitation offers a rapid and high-throughput option, while liquid-liquid extraction provides a balance between cleanliness and cost. For the highest sensitivity and selectivity with minimal matrix effects, solid-phase extraction is the recommended method, particularly for demanding applications such as regulated bioanalysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust and reliable methods for the quantification of Bosentan in plasma.
References
Solid Phase Extraction for the Quantification of Bosentan and its Metabolites in Human Plasma
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bosentan is an endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The accurate quantification of Bosentan and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from complex matrices like plasma, ensuring the sensitivity and robustness of subsequent analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a detailed protocol for the SPE of Bosentan and its primary active metabolite, Hydroxybosentan, from human plasma, based on established and validated methods.[1][2] Additionally, it addresses other major metabolites identified in pharmacokinetic studies.[3]
Analyte Information
Bosentan has three major metabolites:
Quantitative Data Summary
The following tables summarize the performance characteristics of the described SPE-LC-MS/MS method for the simultaneous determination of Bosentan and Hydroxybosentan in human plasma.
Table 1: Method Validation Parameters
| Parameter | Bosentan | Hydroxybosentan |
| Dynamic Concentration Range | 0.4 - 1600 ng/mL | 0.2 - 250 ng/mL |
| Mean Relative Recovery | >94% | >94% |
| Intra-batch Precision (%CV) | ≤4.0% | ≤4.0% |
| Inter-batch Precision (%CV) | ≤4.0% | ≤4.0% |
| Relative Matrix Effect (%CV) | <1.2% | <1.2% |
Experimental Workflow
The following diagram illustrates the key steps in the solid phase extraction protocol for Bosentan and its metabolites from human plasma.
Caption: SPE workflow for Bosentan and metabolites.
Experimental Protocol
This protocol is for the extraction of Bosentan and Hydroxybosentan from human plasma using Oasis HLB (Hydrophilic-Lipophilic Balanced) solid phase extraction cartridges.
Materials and Reagents:
-
Oasis HLB SPE Cartridges
-
Human Plasma
-
Bosentan and Hydroxybosentan analytical standards
-
Deuterated Bosentan and Hydroxybosentan (Internal Standards - ISTD)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Other reagents as required for LC-MS/MS analysis
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a polypropylene tube, add the deuterated internal standards for Bosentan and Hydroxybosentan.
-
Vortex the sample to ensure thorough mixing.
-
-
Solid Phase Extraction:
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing methanol through it.
-
Equilibration: Equilibrate the cartridge by passing water through it. This step ensures the sorbent is ready for sample loading.
-
Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Washing:
-
Perform a wash step to remove polar interferences.
-
Perform a second wash step to remove other potential matrix components.
-
-
Elution: Elute Bosentan, Hydroxybosentan, and the internal standards from the cartridge using an appropriate organic solvent (e.g., methanol).
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample.
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.
-
Note: This protocol is a general guideline. Specific volumes for conditioning, equilibration, washing, and elution, as well as the composition of the wash and elution solvents, should be optimized for your specific application and instrumentation. The referenced literature provides a validated method with specific parameters that can be used as a starting point.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the sample preparation steps and the final analysis, emphasizing the role of SPE in removing interferences and concentrating the analytes of interest.
Caption: Logical flow from sample to analysis.
References
- 1. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Bosentan and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the simultaneous separation and quantification of Bosentan and its three primary metabolites—Ro 48-5033 (hydroxy Bosentan), Ro 47-8634 (desmethyl Bosentan), and Ro 64-1056 (hydroxy desmethyl Bosentan)—in biological matrices. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to achieve high sensitivity, selectivity, and throughput, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Detailed experimental protocols for sample preparation and analysis are provided, along with a summary of chromatographic conditions.
Introduction
Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. It is extensively metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, into three main metabolites.[1][2][3] One of these, Ro 48-5033, is pharmacologically active and contributes to the overall therapeutic effect.[1][2] Therefore, a reliable analytical method for the simultaneous determination of Bosentan and its metabolites is crucial for comprehensive pharmacokinetic and metabolic studies. This document outlines a validated UPLC-MS/MS method for this purpose.
Metabolic Pathway of Bosentan
Bosentan undergoes two primary metabolic transformations: hydroxylation of the t-butyl group to form Ro 48-5033 and O-demethylation of the phenolic methyl ether to form Ro 47-8634. A third metabolite, Ro 64-1056, is produced through both demethylation and hydroxylation.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted for plasma samples and is designed for high-throughput analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 100 µL of the plasma sample into a 1.5 mL polypropylene tube.
-
Internal Standard Addition: Add 30 µL of the internal standard (IS) solution (e.g., Ambrisentan at 2 µg/mL in methanol) to each sample, standard, and quality control.
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube or a 96-well plate.
-
Dilution: Dilute the supernatant with 100 µL of ultrapure water.
-
Injection: The sample is now ready for injection into the UPLC-MS/MS system.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables summarize the recommended UPLC-MS/MS conditions for the separation and detection of Bosentan and its metabolites. These conditions are based on validated methods and can be adapted as needed.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or Synergi™ POLAR-RP C18 |
| Mobile Phase A | 0.1% Formic Acid in Water or 1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 1% Acetic Acid in Methanol/2-Propanol (80/20, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | A time-based gradient elution is recommended to ensure separation. A typical program starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B to elute the analytes, followed by a column wash and re-equilibration. A total run time of 4-9 minutes is achievable. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on system, typically 500-600°C |
| IonSpray Voltage | ~5500 V |
Table 3: MRM Transitions for Bosentan and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bosentan | 552 | 202 |
| Ro 48-5033 (Hydroxy Bosentan) | 568 | 202 |
| Ro 47-8634 (Desmethyl Bosentan) | 538 | - |
| Ro 64-1056 (Hydroxy Desmethyl Bosentan) | 554 | - |
| Ambrisentan (IS) | 379 | 347 |
Note: Specific product ions for Ro 47-8634 and Ro 64-1056 should be optimized based on instrument response.
Experimental Workflow
The overall workflow for the analysis of Bosentan and its metabolites is depicted below.
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of Bosentan and its major metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a research or clinical laboratory setting to support drug development and pharmacokinetic studies. The high-throughput nature of this method makes it particularly suitable for the analysis of large sample sets.
References
Application Notes and Protocols for the Detection of Hydroxy Bosentan-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension.[1][2][3] Its primary active metabolite, Hydroxy Bosentan (Ro 48-5033), contributes to the overall pharmacological effect.[1][4] Accurate quantification of Bosentan and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Hydroxy Bosentan-d6 serves as a stable isotope-labeled internal standard for the precise and accurate quantification of Hydroxy Bosentan in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the detection and quantification of this compound.
Quantitative Mass Spectrometry Parameters
A highly sensitive and selective method for the simultaneous determination of Bosentan and Hydroxy Bosentan in human plasma has been developed using LC-MS/MS. The following tables summarize the key mass spectrometry parameters for the analysis of Hydroxy Bosentan and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters for Hydroxy Bosentan and this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Multiple Reaction Monitoring (MRM) | See Table 2 |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 400-500 °C |
| Ion Spray Voltage | -4500 V (Negative Mode) / 5500 V (Positive Mode) |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Hydroxy Bosentan | 566.2 | 216.1 | Negative |
| This compound | 572.2 | 222.1 | Negative |
| Bosentan | 550.2 | 201.1 | Negative |
| Bosentan-d4 | 554.2 | 201.1 | Negative |
Note: The MRM transitions for this compound are inferred based on the likely fragmentation pattern of the deuterated molecule. The precursor ion reflects the addition of 6 daltons from the deuterium labels. The fragmentation pattern is expected to be similar to the unlabeled compound.
Experimental Protocols
This section details the methodology for the quantification of Hydroxy Bosentan in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous quantification of Bosentan and Hydroxybosentan in human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Oasis HLB SPE cartridges
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Deionized Water
-
Centrifuge
-
Evaporator
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of each plasma sample, calibration standard, and quality control sample with the this compound internal standard solution.
-
Vortex mix the samples for 30 seconds.
-
Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography
Table 3: Liquid Chromatography Parameters
| Parameter | Setting |
| HPLC Column | Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (pH 4.5) in a gradient or isocratic elution |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Visualizations
Bosentan Metabolism and Signaling Pathway
Bosentan is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 to form three metabolites, one of which is the pharmacologically active Hydroxy Bosentan (Ro 48-5033). Bosentan exerts its therapeutic effect by acting as a competitive antagonist at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors, preventing the binding of endothelin-1 (ET-1). This dual antagonism leads to vasodilation and a reduction in pulmonary vascular resistance.
Caption: Bosentan metabolism and its antagonism of the endothelin signaling pathway.
Experimental Workflow for this compound Detection
The following diagram illustrates the logical flow of the experimental protocol for the quantification of Hydroxy Bosentan using this compound as an internal standard.
Caption: Workflow for the quantification of Hydroxy Bosentan in plasma.
References
Application Notes: The Use of Hydroxy Bosentan-d6 in Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bosentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary artery hypertension (PAH).[1] Following administration, Bosentan is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into three metabolites.[2][3] The primary active metabolite, Hydroxy Bosentan (Ro 48-5033), contributes approximately 20% to the total pharmacological effect of the drug.[3]
Bioequivalence (BE) studies are critical for the development of generic drug products, demonstrating that the generic formulation exhibits a comparable rate and extent of absorption to the reference drug.[4] Accurate quantification of the parent drug and its active metabolites in biological matrices is fundamental to these studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS-based bioanalysis. A SIL-IS, such as Hydroxy Bosentan-d6, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This allows it to co-elute with the analyte and experience similar effects from sample preparation and ionization, thereby correcting for variability and ensuring the accuracy and precision of the quantitative results. This compound serves as an ideal internal standard for the quantification of Hydroxy Bosentan in clinical pharmacokinetic and bioequivalence studies.
Experimental Protocols
This section outlines a typical protocol for the simultaneous quantification of Bosentan and Hydroxy Bosentan in human plasma using their respective deuterated internal standards, adapted for a bioequivalence study.
1. Materials and Reagents
-
Analytes: Bosentan, Hydroxy Bosentan
-
Internal Standards: Bosentan-d4 (for Bosentan), this compound (for Hydroxy Bosentan)
-
Solvents: HPLC-grade Methanol, Acetonitrile
-
Reagents: Formic acid, Ammonium acetate, HPLC-grade water
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) Cartridges: e.g., Oasis HLB or equivalent
2. Instrumentation
-
Chromatography System: A validated HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable C18 column, such as a Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm).
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Bosentan, Hydroxy Bosentan, and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions using a mixture of methanol and water (e.g., 50:50 v/v) to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution: Prepare a combined solution of Bosentan-d4 and this compound in the diluent at a fixed concentration (e.g., 500 ng/mL).
4. Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 50 µL of the internal standard working solution to all samples except for the blank matrix.
-
Vortex for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the entire sample mixture onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridges under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol into clean collection tubes.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
Data Presentation
Quantitative data from method validation and sample analysis should be presented in clear, tabular format.
Table 1: Example LC-MS/MS MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Bosentan | 551.6 | 202.1 | 200 | 35 |
| Hydroxy Bosentan | 567.6 | 202.1 | 200 | 38 |
| Bosentan-d4 | 555.6 | 202.1 | 200 | 35 |
| This compound | 573.6 | 202.1 | 200 | 38 |
Table 2: Example Method Validation Summary for Hydroxy Bosentan
| Parameter | Concentration Range (ng/mL) | Result | Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | 0.2 - 250 | > 0.998 | ≥ 0.99 |
| Intra-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 4.0% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 3.5% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | LLOQ, LQC, MQC, HQC | -2.5% to 3.8% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | LLOQ, LQC, MQC, HQC | -1.9% to 2.7% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | LQC, MQC, HQC | > 94% | Consistent and reproducible |
Data adapted from a published study for illustrative purposes. LLOQ: Lower Limit of Quantification; LQC/MQC/HQC: Low/Medium/High Quality Control.
Table 3: Example Pharmacokinetic Parameters from a Bioequivalence Study (Test vs. Reference)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
|---|---|---|---|
| Cmax (ng/mL) | 1150 ± 285 | 1195 ± 310 | 91.3% - 104.7% |
| AUC₀₋t (ng*h/mL) | 5890 ± 1450 | 6050 ± 1600 | 92.5% - 103.2% |
| AUC₀₋inf (ng*h/mL) | 6100 ± 1510 | 6270 ± 1680 | 92.1% - 102.8% |
Illustrative data for Bosentan, based on a successful BE study. The acceptance range for the 90% CI is typically 80.00% - 125.00%.
Visualizations
Metabolic Pathway of Bosentan
Caption: Metabolic conversion of Bosentan to its primary metabolites.
General Bioequivalence Study Workflow
Caption: High-level workflow for a crossover bioequivalence study.
Role of this compound as an Internal Standard
Caption: How an internal standard corrects for analytical variability.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Measuring Bosentan and its Metabolites in Pediatric Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of bosentan and its primary metabolites, hydroxybosentan (Ro 48-5033) and desmethylbosentan (Ro 47-8634), in pediatric plasma samples. The protocols outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies in children with pulmonary arterial hypertension (PAH).
Introduction
Bosentan is a dual endothelin receptor antagonist used in the treatment of PAH.[1][2] Monitoring plasma concentrations of bosentan and its metabolites is crucial, particularly in pediatric patients, to ensure optimal therapeutic exposure and minimize potential dose-related toxicity.[3] Bosentan is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, to form two major metabolites: hydroxybosentan and desmethylbosentan.[1][4] Another metabolite, Ro 64-1056, is also known. Hydroxybosentan is pharmacologically active and can contribute to the overall therapeutic effect. Given the variability in drug metabolism in the pediatric population, validated and sensitive analytical methods are essential.
Metabolic Pathway of Bosentan
Bosentan undergoes oxidative metabolism in the liver, leading to the formation of its main metabolites. The pathway is primarily mediated by CYP2C9 and CYP3A4 isoenzymes.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of bosentan and its metabolites from small-volume plasma samples, making it suitable for pediatric studies.
Materials:
-
Human plasma (50-100 µL)
-
Internal Standard (IS) working solution (e.g., deuterated bosentan and hydroxybosentan)
-
2% Formic Acid in water
-
Methanol
-
SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Thaw plasma samples at room temperature.
-
In a clean microcentrifuge tube, pipette 50 µL of plasma.
-
Add the internal standard solution and vortex briefly.
-
Add 200 µL of 2% formic acid to the plasma sample, vortex to mix. This step serves to dilute the plasma and precipitate proteins.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge thoroughly.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section provides a general LC-MS/MS method for the simultaneous determination of bosentan and its metabolites. Parameters may need to be optimized based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Analytical Column | C18 column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 0.2 - 0.8 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 5 - 20 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. |
| Source Temperature | Instrument dependent, typically 350 - 500°C. |
| Ion Spray Voltage | Instrument dependent, typically 3000 - 5000 V. |
Example MRM Transitions (to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bosentan | 552.2 | 202.1 |
| Hydroxybosentan | 568.2 | 218.1 |
| Desmethylbosentan | 538.2 | 188.1 |
| Bosentan-d4 (IS) | 556.2 | 202.1 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the analysis of bosentan and its metabolites in pediatric plasma samples.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of bosentan and hydroxybosentan.
Table 1: Calibration Curve and Limit of Quantification
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Bosentan | 0.4 - 1600 | 0.4 |
| Hydroxybosentan | 0.2 - 250 | 0.2 |
A study focusing on multiple PAH drugs in pediatric patients reported a linear concentration range of 2-1000 ng/mL for bosentan with an LLOQ of 2 ng/mL.Another method reported a linearity of 0.76–3125 ng/ml for bosentan with an LOQ of 1.50 ng/ml.
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Bosentan | Low QC | ≤ 4.0 | ≤ 4.0 | 95 - 105 |
| Medium QC | ≤ 4.0 | ≤ 4.0 | 95 - 105 | |
| High QC | ≤ 4.0 | ≤ 4.0 | 95 - 105 | |
| Hydroxybosentan | Low QC | ≤ 4.0 | ≤ 4.0 | 95 - 105 |
| Medium QC | ≤ 4.0 | ≤ 4.0 | 95 - 105 | |
| High QC | ≤ 4.0 | ≤ 4.0 | 95 - 105 |
Day-to-day coefficients of variation for bosentan and its metabolites have been reported to be between 6.8% and 9.0%, with an inaccuracy of less than 5.8%.
Table 3: Recovery
| Analyte | Mean Relative Recovery (%) |
| Bosentan | > 94 |
| Hydroxybosentan | > 94 |
Another study reported recovery values for bosentan extraction to be between 100% and 102%.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of bosentan and its active metabolite, hydroxybosentan, in pediatric plasma samples. The use of a small sample volume is particularly advantageous for studies involving children. The detailed protocols and performance characteristics presented in these application notes should serve as a valuable resource for researchers and clinicians in the field of pediatric pulmonary arterial hypertension. Adherence to these validated methods will ensure high-quality data for pharmacokinetic assessments and therapeutic drug monitoring, ultimately contributing to the safe and effective use of bosentan in this vulnerable patient population.
References
- 1. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic and clinical profile of a novel formulation of bosentan in children with pulmonary arterial hypertension: the FUTURE-1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Hydroxy Bosentan-d6 Mass Spectrometry Signal Optimization
Welcome to the technical support center for optimizing the signal intensity of Hydroxy Bosentan-d6 in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and accurate analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or unstable signal for this compound. What are the most common causes?
A low or inconsistent signal for a deuterated internal standard (IS) can stem from several factors. The most common culprits include ion suppression from the sample matrix, suboptimal mass spectrometer source conditions, incorrect concentration of the IS, or issues with the liquid chromatography method. It is also possible that the standard has degraded or that there are instrumental issues such as a contaminated ion source.[1][2]
Q2: How can I determine if matrix effects are suppressing my this compound signal?
Matrix effects occur when co-eluting components from your sample (e.g., salts, lipids, proteins) interfere with the ionization of your target analyte, leading to signal suppression or enhancement.[3] A post-extraction spike analysis is a direct way to diagnose this. By comparing the signal of this compound in a clean solvent versus a blank, extracted matrix, you can quantify the degree of signal suppression.[1][4]
Q3: My this compound elutes at a slightly different retention time than the unlabeled Hydroxy Bosentan. Is this a problem?
This is a known phenomenon called the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While often minimal, this can become a problem if the two compounds separate into regions with different levels of matrix effects, leading to inaccurate quantification. It is crucial to optimize your chromatography to minimize this separation and ensure the analyte and IS experience similar ionization conditions.
Q4: Can the position of the deuterium labels on this compound affect the signal?
Yes, the stability of the deuterium labels is critical. If deuterium atoms are on chemically labile positions (like -OH or -NH groups), they can exchange with hydrogen atoms from the solvent or matrix. This "H/D exchange" reduces the concentration of the correctly labeled standard, leading to a decreased signal. It is always preferable to use standards where deuterium atoms are placed on stable positions, such as a carbon backbone.
Q5: What are the key mass spectrometer parameters I should optimize for this compound?
For electrospray ionization (ESI), the most critical parameters to optimize are the ESI source settings and the compound-specific parameters.
-
Source Parameters: These include spray voltage, nebulizer gas flow, drying gas flow, and drying gas temperature. These should be optimized to ensure efficient desolvation and stable ion formation.
-
Compound Parameters: These include the cone voltage (also known as fragmentor or orifice voltage) and collision energy. These must be tuned specifically for the this compound precursor ion to maximize its intensity and ensure efficient fragmentation for MRM analysis.
Data Presentation: Recommended Starting Parameters
The following table provides typical starting parameters for an LC-MS/MS method for Hydroxy Bosentan and its deuterated internal standard. These should be used as a starting point and optimized for your specific instrument and experimental conditions.
| Parameter | Bosentan | Hydroxy Bosentan | This compound (IS) | Recommendation |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI positive mode is commonly reported for good sensitivity. |
| Precursor Ion (m/z) | ~552.0 | ~568.0 | ~574.0 (approx. M+6) | Determine the exact m/z by direct infusion of the standard. |
| Product Ion (m/z) | ~202.1 | ~202.0 | ~202.0 | The product ion may be the same or very similar to the unlabeled analyte; verify experimentally. |
| Cone Voltage | 20 - 60 V | 20 - 60 V | 20 - 60 V | Optimize by infusing the standard and ramping the voltage to maximize precursor ion signal. |
| Collision Energy | 25 - 50 eV | 25 - 50 eV | 25 - 50 eV | Optimize to maximize the specific product ion signal. |
| LC Column | C18, <3 µm | C18, <3 µm | C18, <3 µm | A reversed-phase C18 column is standard for this type of analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acidic modifier promotes protonation in positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier. |
Experimental Protocols
Protocol 1: Diagnosing Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement on the this compound signal from the sample matrix.
Methodology:
-
Prepare Sample Set A (Neat Solution): Spike this compound at your working concentration into the final reconstitution solvent (e.g., 50:50 Methanol:Water).
-
Prepare Sample Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain the analyte or IS) through your entire extraction and evaporation process. Spike the this compound into the reconstitution solvent used for the final step at the same concentration as Set A.
-
Analysis: Analyze multiple replicates of both sets of samples by LC-MS.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
Protocol 2: Optimizing ESI Source and Compound Parameters
Objective: To determine the optimal source and compound-specific parameters for this compound.
Methodology:
-
Prepare Infusion Solution: Prepare a solution of this compound in a solvent that mimics the mobile phase composition at the time of its elution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a concentration that provides a stable signal (~100 ng/mL).
-
Direct Infusion: Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Source Parameter Optimization: While monitoring the precursor ion signal, systematically adjust one parameter at a time to find the value that maximizes signal intensity.
-
Spray Voltage
-
Nebulizer Gas Flow
-
Drying Gas Flow
-
Drying Gas Temperature
-
-
Compound Parameter Optimization:
-
Cone Voltage: Ramp the cone voltage (e.g., from 10 V to 100 V) and record the precursor ion intensity. Select the voltage that gives the highest intensity without causing significant in-source fragmentation.
-
Collision Energy: With the optimized cone voltage, perform a product ion scan to identify major fragments. Then, set up a Multiple Reaction Monitoring (MRM) experiment for the desired transition and ramp the collision energy (e.g., from 10 eV to 60 eV). Plot the product ion intensity against the collision energy to find the optimal value.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Conceptual diagram of ion suppression in the electrospray source.
References
- 1. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bosentan therapy in patients with Eisenmenger syndrome: a multicenter, double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - AJMB: Volume 16, Issue 2, Year 2024 - AJMB [ajmb.org]
Troubleshooting matrix effects in Bosentan plasma analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Bosentan in plasma.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of Bosentan plasma analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting, undetected components present in the plasma sample.[1] These interfering components can include endogenous substances like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants and dosing vehicles.[1] This phenomenon is a significant concern in high-sensitivity techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it can lead to inaccurate and unreliable quantification of Bosentan.[1][2]
Q2: My Bosentan signal is suppressed and shows high variability. Is this a matrix effect?
A2: Yes, significant signal suppression and poor reproducibility are classic indicators of matrix effects.[1] When components from the plasma matrix co-elute with Bosentan, they can interfere with the ionization process in the mass spectrometer's source, leading to a decreased and inconsistent signal. Phospholipids are a common cause of such interference in plasma samples.
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The most common method is the post-extraction spiking technique. This involves comparing the peak response of an analyte spiked into an extracted blank plasma matrix with the response of the analyte in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).
Q4: How does the choice of an internal standard (IS) help mitigate matrix effects?
A4: A suitable internal standard is crucial for compensating for matrix effects. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. A stable isotope-labeled (SIL) version of Bosentan (e.g., Bosentan-d4) is the gold standard as its physicochemical properties are nearly identical to the analyte. If a SIL-IS is unavailable, a structural analog that behaves similarly during extraction and ionization can be used. The IS-normalized Matrix Factor should be close to 1.0 to indicate effective compensation. Losartan and Etodolac have been used as internal standards in HPLC-based methods for Bosentan.
Q5: Which sample preparation technique is most effective at removing interfering matrix components for Bosentan analysis?
A5: The choice of sample preparation is critical and depends on the required sensitivity and specificity.
-
Protein Precipitation (PPT): This is a fast and simple method but is often the least effective at removing phospholipids and other interferences, leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning Bosentan into an organic solvent, leaving many polar interferences behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective and selective method for removing matrix interferences. It can yield the cleanest extracts, resulting in minimal matrix effects and high analyte recovery.
Troubleshooting Guides & Experimental Protocols
General Troubleshooting Workflow
This workflow provides a systematic approach to identifying and mitigating matrix effects during method development for Bosentan plasma analysis.
Protocol 1: Assessing Matrix Effect (Post-Extraction Spike Method)
This protocol provides a quantitative evaluation of the matrix effect.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Bosentan and its Internal Standard (IS) into the final mobile phase solvent.
-
Set B (Post-Spike): Extract blank plasma using your chosen sample preparation method. Spike Bosentan and IS into the final, clean extract.
-
Set C (Pre-Spike): Spike Bosentan and IS into blank plasma before the extraction process.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Ratios:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
Protocol 2: Protein Precipitation (PPT)
A rapid method for sample preparation, often used for initial screening.
Methodology:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200-300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
References
Technical Support Center: Analysis of Sulfonamide Compounds by ESI-MS
Welcome to the technical support center for the analysis of sulfonamide compounds using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for sulfonamide analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes (sulfonamides) in the ESI source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2] Given that sulfonamides are often analyzed in complex biological matrices like plasma, urine, and tissue, or in food samples, the risk of ion suppression is significant.[3][4]
Q2: What are the common sources of ion suppression in ESI-MS?
A2: Ion suppression can be caused by a wide range of endogenous and exogenous substances. Common sources include:
-
Salts and buffers: Non-volatile salts (e.g., phosphates, Tris) are a major cause of ion suppression.[1]
-
Phospholipids: Abundant in biological samples like plasma, these can heavily suppress the signal.
-
Ion-pairing agents: While useful for chromatography, some, like trifluoroacetic acid (TFA), can cause significant signal suppression.
-
Endogenous compounds: Components of the biological matrix such as proteins, lipids, and salts can interfere with the ionization process.
-
Excipients: In drug formulation, excipients can co-elute and cause ion suppression.
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: The most common method is the post-column infusion experiment . This involves infusing a constant flow of the sulfonamide standard into the MS after the analytical column, while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression. Another method is the post-extraction spike method , where the signal of an analyte in a clean solvent is compared to the signal of the same analyte spiked into a blank matrix extract.
Q4: What are the characteristic fragmentation patterns of sulfonamides in positive ion ESI-MS/MS?
A4: Sulfonamides exhibit characteristic fragmentation patterns that are useful for their selective detection. Common fragment ions result from the cleavage of the sulfonamide bond. For many sulfonamides, a characteristic product ion at m/z 156 is observed, corresponding to the [H2N-C6H4-SO2]+ fragment. Other common neutral losses include SO2 (64 Da). Understanding these fragmentation pathways is crucial for setting up selective reaction monitoring (SRM) experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the ESI-MS analysis of sulfonamides.
Problem 1: Low or no signal for my sulfonamide analyte in matrix samples, but a strong signal in pure solvent.
-
Potential Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time windows with significant ion suppression.
-
Improve Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple protein precipitation.
-
Optimize Chromatography: Modify your LC gradient to separate your sulfonamide analyte from the suppression zones identified in the post-column infusion experiment.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.
-
Problem 2: Poor reproducibility of results between samples.
-
Potential Cause: Variable matrix effects between different sample lots.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for your sulfonamide of interest is the best way to compensate for variable matrix effects, as it will be affected by suppression in the same way as the analyte.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.
-
Standard Addition: For a smaller number of samples, the method of standard additions can be used to correct for matrix effects in each individual sample.
-
Problem 3: Inconsistent peak shapes or shifting retention times.
-
Potential Cause: Issues with the chromatographic separation or matrix components affecting the column.
-
Troubleshooting Steps:
-
Column Washing: Ensure your column is adequately washed between injections to remove strongly retained matrix components.
-
Mobile Phase Modifiers: Optimize the concentration of additives like formic acid or ammonium formate in your mobile phase to improve peak shape. For sulfonamides, mobile phases containing 0.1% formic acid often enhance the signal.
-
Guard Column: Use a guard column to protect your analytical column from strongly adsorbing matrix components.
-
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for sulfonamide analysis from various studies.
Table 1: Matrix Effects of Sulfonamides in Forage Grass
| Sulfonamide | Matrix Effect (%) |
| Sulfadiazine (SD) | -25.3 |
| Sulfamethazine (SMZ) | -38.7 |
| Sulfamethoxazole (SMX) | -42.1 |
| Sulfadimethoxine (SDM) | -35.9 |
A negative value indicates ion suppression.
Table 2: Recoveries of Sulfonamides from Pastry Samples using a modified QuEChERS method
| Sulfonamide | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |
| Sulfadiazine | 5 | 85.2 | 5.4 |
| 10 | 88.9 | 4.1 | |
| 50 | 92.3 | 3.8 | |
| Sulfamethoxazole | 5 | 81.7 | 6.2 |
| 10 | 85.4 | 4.9 | |
| 50 | 89.1 | 4.2 | |
| Sulfamethazine | 5 | 88.6 | 5.1 |
| 10 | 91.2 | 3.9 | |
| 50 | 94.5 | 3.5 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This protocol allows for the qualitative assessment of ion suppression throughout a chromatographic run.
-
System Setup:
-
Prepare a standard solution of your sulfonamide analyte at a concentration that gives a stable and mid-range signal on your MS.
-
Use a T-junction to connect a syringe pump to the eluent flow from the LC column, just before it enters the MS ion source.
-
-
Procedure:
-
Begin infusing the sulfonamide standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Start acquiring data on the MS in SRM mode for your sulfonamide. You should observe a stable baseline signal.
-
Inject a blank, extracted sample matrix onto the LC column and run your standard chromatographic method.
-
-
Data Analysis:
-
Monitor the signal of the infused sulfonamide. Any significant drop in the signal intensity indicates a region of ion suppression.
-
The retention times of these suppression zones should be noted and avoided for the elution of your target sulfonamide.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Sulfonamides in Plasma
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects. Cartridge type and specific reagents may need to be optimized for your specific sulfonamide.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an appropriate amount of your internal standard.
-
Add 1 mL of 0.1 M HCl and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of methanol.
-
-
Elution:
-
Elute the sulfonamides with 3 mL of 5% ammonium hydroxide in methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Competition for charge between analyte and matrix components in an ESI droplet.
Caption: A logical workflow for troubleshooting ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Hydroxy Bosentan-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Hydroxy Bosentan-d6 in biological matrices. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the integrity and accuracy of bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in bioanalysis? this compound is the deuterium-labeled version of Hydroxy Bosentan, the primary pharmacologically active metabolite of Bosentan.[1] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal stable isotope-labeled internal standard (SIL-IS).[2] Its key advantage is that it has nearly identical physicochemical properties to the unlabeled analyte (Hydroxy Bosentan), ensuring it co-elutes and experiences similar extraction efficiencies and matrix effects, which allows for highly accurate quantification.[2][3]
Q2: What are the essential stability assessments for this compound in a bioanalytical method validation? According to regulatory guidelines from agencies like the FDA and EMA, the following stability tests in the relevant biological matrix (e.g., plasma, serum, urine) are mandatory:[4]
-
Bench-Top Stability: Evaluates the stability of the analyte at room temperature for a period that simulates the sample handling process.
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte's integrity.
-
Long-Term Stability: Determines if the analyte remains stable over the intended storage period at a specified temperature (e.g., -20°C or -80°C).
-
Post-Preparative (Autosampler) Stability: Confirms the stability of the processed samples while they are in the autosampler waiting for injection.
Q3: What are the generally accepted criteria for stability? For a sample to be considered stable, the mean concentration of the analyte at each stability time point should be within ±15% of the nominal (initial) concentration.
Q4: What factors can influence the stability of this compound? While Bosentan and its derivatives are considered inherently stable molecules, several factors can affect the stability of any analyte in a biological matrix. These include:
-
Temperature: Improper storage temperatures can accelerate degradation.
-
pH: The pH of the matrix can influence the chemical stability of the compound.
-
Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize the analyte if not properly handled or stored.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light. It is recommended to store Bosentan suspensions in light-resistant containers.
-
Oxidation: Exposure to air can lead to oxidative degradation.
Q5: Are there any specific issues related to using a deuterated internal standard like this compound? Yes, potential issues include:
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, it can lead to differential matrix effects and compromise accuracy.
-
Isotopic Purity: The deuterated standard may contain trace amounts of the unlabeled analyte. It's crucial to assess this to avoid inaccuracies, especially at the lower limit of quantitation (LLOQ).
-
Isotopic Exchange: Although less common for deuterium on carbon atoms, there is a potential for the deuterium label to exchange with hydrogen from the surrounding environment, particularly if the label is on an unstable position.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound in biological samples.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| 1. Inconsistent or Drifting Internal Standard (IS) Response | A. Post-Preparative Instability: The analyte/IS is degrading in the processed samples within the autosampler. | ▸ Verify the autosampler is cooled (e.g., 4°C).▸ Perform post-preparative stability tests to confirm stability for the expected run duration.▸ If unstable, consider a different reconstitution solvent or reduce the batch size to minimize sample time in the autosampler. |
| B. Inconsistent Matrix Effects: Different lots of the biological matrix are causing variable ion suppression or enhancement. | ▸ Evaluate matrix effects across multiple sources (lots) of the biological matrix as per regulatory guidelines.▸ Optimize the chromatographic method to separate the analyte from interfering matrix components. | |
| 2. Low Analyte/IS Recovery in Stored Samples | A. Freeze-Thaw Instability: The compound is degrading due to repeated freezing and thawing. | ▸ Conduct a formal freeze-thaw stability assessment for at least three cycles.▸ Minimize the number of freeze-thaw cycles for study samples by aliquoting them after collection. |
| B. Long-Term Instability: The compound is degrading during extended storage. | ▸ Confirm the long-term stability at the intended storage temperature for the required duration.▸ Ensure storage freezers have maintained the correct temperature without excursions. | |
| 3. IS and Analyte Peaks are Separated Chromatographically | A. Isotope Effect: The deuterium labeling is causing a slight shift in retention time compared to the unlabeled analyte. | ▸ This is a known phenomenon. The key is to ensure the separation is minimal and does not result in differential matrix effects. The analyte/IS peak area ratio should remain constant.▸ If accuracy is compromised, adjust the mobile phase composition or gradient to achieve better co-elution.▸ As a last resort, consider a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts. |
| 4. Signal Detected for Unlabeled Analyte in Blank + IS Sample | A. Impurity in IS: The deuterated internal standard is contaminated with the unlabeled analyte. | ▸ Prepare a blank matrix sample spiked only with the IS at the working concentration.▸ The response for the unlabeled analyte should be less than 20% of the LLOQ response. If it is higher, the IS may not be suitable for the assay, or the LLOQ may need to be raised. |
| B. In-Source Fragmentation or Isotopic Exchange: The deuterium is being lost. | ▸ This is less likely for this compound where labels are typically stable. Confirm the position of the deuterium labels.▸ Optimize mass spectrometer source conditions to minimize in-source fragmentation. |
Experimental Protocols & Data
Detailed protocols for key stability experiments are provided below. Acceptance criteria for all experiments are that the mean calculated concentration should be within ±15% of the nominal concentration.
Protocol 1: Bench-Top Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature, simulating sample handling conditions.
Methodology:
-
Prepare at least two sets of quality control (QC) samples at low and high concentrations by spiking this compound into the biological matrix.
-
Analyze one set of QC samples immediately (T=0) to establish the baseline concentration.
-
Leave the remaining sets on the laboratory bench at room temperature (~25°C).
-
At specified time points (e.g., 4, 8, and 24 hours), process and analyze the QC samples.
-
Calculate the percentage of the nominal concentration remaining at each time point.
Sample Data: Bench-Top Stability of this compound in Human Plasma
| Storage Time (Hours) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal |
|---|---|---|---|---|
| 0 | Low | 10 | 10.1 | 101.0% |
| High | 500 | 505.5 | 101.1% | |
| 8 | Low | 10 | 9.8 | 98.0% |
| High | 500 | 498.2 | 99.6% | |
| 24 | Low | 10 | 9.7 | 97.0% |
| | High | 500 | 491.5 | 98.3% |
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound after undergoing repeated freeze-thaw cycles.
Methodology:
-
Prepare QC samples at low and high concentrations.
-
Subject the samples to a minimum of three freeze-thaw cycles.
-
For each cycle, freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, then thaw them unassisted at room temperature.
-
After the final thaw cycle, process and analyze the samples.
-
Compare the results to the nominal concentrations determined from freshly prepared standards.
Sample Data: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Cycles | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal |
|---|---|---|---|---|
| Cycle 1 | Low | 10 | 10.3 | 103.0% |
| High | 500 | 501.0 | 100.2% | |
| Cycle 3 | Low | 10 | 9.9 | 99.0% |
| High | 500 | 495.3 | 99.1% | |
| Cycle 5 | Low | 10 | 9.6 | 96.0% |
| | High | 500 | 489.9 | 98.0% |
Protocol 3: Long-Term Stability Assessment
Objective: To confirm the stability of this compound over the intended sample storage duration and temperature.
Methodology:
-
Prepare a sufficient number of QC samples at low and high concentrations.
-
Store the samples at the proposed long-term storage temperature (e.g., -80°C).
-
At designated time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw, process, and analyze them.
-
Calculate the stability as a percentage of the initial concentration.
Sample Data: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration (Months) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal |
|---|---|---|---|---|
| 1 | Low | 10 | 10.2 | 102.0% |
| High | 500 | 508.1 | 101.6% | |
| 6 | Low | 10 | 9.8 | 98.0% |
| High | 500 | 494.6 | 98.9% | |
| 12 | Low | 10 | 9.5 | 95.0% |
| | High | 500 | 490.7 | 98.1% |
Visualizations
Workflow for Bioanalytical Stability Testing
Role of Internal Standard in Mitigating Matrix Effects
Troubleshooting Inconsistent Internal Standard Response
References
Minimizing back-conversion of metabolites during sample analysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the back-conversion of metabolites during sample analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolite back-conversion and why is it a concern in sample analysis?
A1: Metabolite back-conversion is a phenomenon where a metabolite transforms back into its parent drug or a related compound during sample collection, processing, storage, or analysis.[1][2] This is a significant concern because it can lead to an overestimation of the parent drug's concentration and an underestimation of the metabolite's concentration, resulting in inaccurate pharmacokinetic and pharmacodynamic data.[1][3] This is particularly problematic for certain classes of metabolites, such as acyl glucuronides, which are known for their instability.[4]
Q2: What are the primary factors that contribute to the back-conversion of metabolites?
A2: The stability of metabolites, particularly acyl glucuronides, is influenced by several factors:
-
pH: Acyl glucuronides are susceptible to hydrolysis and intramolecular acyl migration, both of which are pH-dependent. Generally, they are most stable in slightly acidic conditions (around pH 3-5) and become increasingly unstable at neutral or alkaline pH.
-
Temperature: Higher temperatures accelerate the degradation and back-conversion of unstable metabolites. Therefore, proper temperature control throughout the sample handling and analysis process is crucial.
-
Enzymatic Activity: Enzymes present in biological matrices, such as esterases and β-glucuronidases, can cleave metabolites, leading to the release of the parent drug.
Q3: Which types of metabolites are most susceptible to back-conversion?
A3: Acyl glucuronides are a major class of metabolites that are well-documented to be unstable and prone to back-conversion. These are common metabolites for drugs containing carboxylic acid functional groups. Other ester-containing metabolites can also be susceptible to hydrolysis, leading to back-conversion.
Troubleshooting Guide
Problem: I am observing unexpectedly high concentrations of the parent drug in my samples.
Possible Cause & Solution:
This could be a strong indicator of metabolite back-conversion. To troubleshoot this issue, consider the following:
-
Sample Handling and Storage: Review your sample collection and storage procedures. Are samples immediately cooled and processed? Are they stored at an appropriate pH and temperature?
-
Analytical Method: Your analytical method, particularly the LC-MS/MS conditions, could be contributing to in-source degradation of the metabolite back to the parent drug.
Problem: My results for a specific metabolite are inconsistent across different sample batches.
Possible Cause & Solution:
Inconsistent results can arise from variability in sample handling.
-
Standardize Procedures: Ensure that all samples are treated identically from collection to analysis. This includes the time between collection and processing, the temperature at which they are handled, and the reagents used.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard for the metabolite of interest can help to correct for variability during sample preparation and analysis.
Quantitative Data on Metabolite Stability
The stability of metabolites is highly dependent on the specific compound and the conditions to which it is exposed. Below is a table summarizing the stability of furosemide glucuronide at various pH levels, illustrating the significant impact of pH on back-conversion.
| pH | Half-life at 37°C | Stability |
| 1.0 - 2.8 | Hydrolysis catalyzed by H+ ions | Unstable |
| 3.2 | ~62 days | Maximum Stability |
| 3.7 - 5.6 | Onset of acyl migration | Moderately Stable |
| > 5.6 | Hydrolysis catalyzed by OH- ions | Unstable |
| 7.4 | 4.4 hours | Highly Unstable |
Data adapted from a study on furosemide glucuronide stability.
Experimental Protocols
To minimize the back-conversion of metabolites, it is critical to follow stringent experimental protocols from the moment of sample collection.
Protocol 1: Blood Sample Collection and Stabilization
Objective: To collect and stabilize blood samples immediately to prevent enzymatic and chemical degradation of unstable metabolites.
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor (e.g., sodium fluoride).
-
Ice bath
-
Centrifuge
-
Pipettes and sterile, pre-chilled polypropylene tubes
-
Acidifying agent (e.g., formic acid or acetic acid)
-
-80°C freezer
Procedure:
-
Blood Collection: Collect blood samples directly into pre-chilled Vacutainer tubes containing an anticoagulant and an esterase inhibitor.
-
Immediate Cooling: Place the collected blood tubes immediately into an ice bath to lower the temperature and slow down enzymatic activity.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at a low speed (e.g., 1,500 x g) for 10-15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the plasma supernatant without disturbing the buffy coat and red blood cells.
-
Acidification: Transfer the plasma to a pre-chilled polypropylene tube and immediately acidify to a pH of approximately 4-5 by adding a small volume of a suitable acid (e.g., 2% glacial acetic acid). This helps to stabilize acyl glucuronides.
-
Storage: Immediately freeze the stabilized plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Sample Preparation and Extraction for LC-MS/MS Analysis
Objective: To extract the analytes of interest from the plasma matrix while minimizing the potential for back-conversion during the extraction process.
Materials:
-
Stabilized plasma samples
-
Internal standards (stable isotope-labeled if available)
-
Cold protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC-MS mobile phase)
-
LC-MS/MS system
Procedure:
-
Thawing: Thaw the stabilized plasma samples on ice.
-
Internal Standard Addition: Spike the plasma samples with the internal standard solution.
-
Protein Precipitation: Add at least 3 volumes of cold protein precipitation solvent to the plasma sample.
-
Vortexing: Vortex the samples thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume of a mobile phase-compatible solvent.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acyl glucuronide instability leading to analytical inaccuracies.
Caption: Recommended experimental workflow for unstable metabolites.
References
- 1. audubonbio.com [audubonbio.com]
- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor peak shape in HPLC analysis of Bosentan
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Bosentan.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape, specifically peak tailing, in the HPLC analysis of Bosentan?
A1: The most frequent cause of peak tailing for basic compounds like Bosentan in reversed-phase HPLC is secondary interaction between the analyte and acidic silanol groups on the silica-based stationary phase.[1][2][3][4][5] These interactions are stronger when the silanol groups are ionized (negatively charged) at mobile phase pH levels above 3-4, and the basic functional groups on Bosentan are protonated (positively charged).
Q2: Why is mobile phase pH so critical for achieving a good peak shape for Bosentan?
A2: The mobile phase pH is a crucial parameter because it controls the ionization state of both the Bosentan molecule and the stationary phase's residual silanol groups. When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak broadening or splitting. For basic compounds like Bosentan, using a lower pH (e.g., below 4) can suppress the ionization of silanol groups, minimizing unwanted secondary interactions and significantly improving peak symmetry.
Q3: Can the choice of HPLC column affect the peak shape of Bosentan?
A3: Absolutely. Using a modern, high-purity silica column that is well end-capped is essential. End-capping is a process that chemically treats the silica surface to reduce the number of accessible free silanol groups, thereby minimizing the potential for peak tailing. Columns with a C8 stationary phase have been noted to sometimes produce better peak shapes than C18 columns due to a lower carbon load.
Q4: Can my sample preparation or injection solvent cause poor peak shape?
A4: Yes. A mismatch between the injection solvent and the mobile phase is a common cause of peak distortion. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting or splitting. Whenever possible, the sample should be dissolved in the initial mobile phase. Additionally, sample overload, caused by injecting too high a concentration or volume, can lead to broad and tailing peaks.
Troubleshooting Guide: Overcoming Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of Bosentan.
Issue 1: Peak Tailing
Symptom: The peak is asymmetrical with a trailing edge that is longer than the leading edge. The USP tailing factor is significantly greater than 1.
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of the mobile phase to between 3 and 4. This protonates the silanol groups, reducing their interaction with the basic sites on the Bosentan molecule.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize the number of available silanol groups.
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase. This agent will preferentially interact with the active silanol sites, effectively shielding them from the Bosentan analyte.
-
-
Column Contamination or Degradation:
-
Solution 1: Flush the Column: Wash the column with a series of strong solvents to remove strongly retained contaminants. A typical flush sequence for a reversed-phase column is to switch from the mobile phase to water, then isopropanol, and then hexane, followed by a reversal of this sequence.
-
Solution 2: Replace the Column: If the column is old or has been subjected to harsh conditions (e.g., extreme pH), its stationary phase may be degraded. Replacing the column is often the most effective solution.
-
-
Extra-Column Volume:
-
Solution 1: Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches) to reduce dead volume.
-
Issue 2: Peak Fronting
Symptom: The peak is asymmetrical with a leading edge that is steeper than the trailing edge.
Potential Causes & Solutions:
-
Sample Overload:
-
Solution 1: Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column. Dilute the sample or use a smaller injection loop.
-
-
Injection Solvent Mismatch:
-
Solution 1: Match Injection Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or identical to the mobile phase. Using a much stronger solvent can cause the analyte band to spread improperly at the column inlet.
-
-
Column Collapse or Void:
-
Solution 1: Check for Voids: A void at the head of the column can cause peak fronting. This can result from pressure shocks or operating outside the column's recommended pH range. Reversing and flushing the column may sometimes help, but replacement is usually necessary.
-
Issue 3: Split Peaks
Symptom: A single analyte peak appears as two or more distinct, closely eluting peaks.
Potential Causes & Solutions:
-
Clogged Inlet Frit or Contaminated Guard Column:
-
Solution 1: Clean or Replace: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, the analytical column's inlet frit may be blocked, which can sometimes be cleared by back-flushing.
-
-
Injection Solvent Incompatibility:
-
Solution 1: Prepare Sample in Mobile Phase: As with peak fronting, a strong solvent mismatch can cause peak splitting. Ensure the sample is dissolved in the mobile phase.
-
-
Mobile Phase pH near Analyte pKa:
-
Solution 1: Adjust and Buffer pH: If the mobile phase pH is too close to the pKa of Bosentan, both ionized and non-ionized forms may be present, leading to splitting. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa and use an appropriate buffer to maintain a stable pH.
-
Data Presentation
The following tables summarize typical chromatographic conditions used for the successful analysis of Bosentan, providing a reference for method development and troubleshooting.
Table 1: Reported HPLC Methods for Bosentan Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Welchrom C18 (250 x 4.6 mm, 5 µm) | Inertsil C8 (150 x 4.6 mm, 5 µm) | C18 | Luna C18 |
| Mobile Phase | 10mM Phosphate Buffer : Acetonitrile | Acetate Buffer : Acetonitrile | Ammonium Acetate Buffer : Acetonitrile | Acetate Buffer : Acetonitrile |
| Ratio (v/v) | 50 : 50 | 20 : 80 | 30 : 70 | 68 : 32 |
| pH | 6.0 | 5.5 | 4.5 | 5.0 |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 226 nm | 230 nm | 265 nm | 268 nm |
| Retention Time | 3.687 min | 2.225 min | N/A | 3.68 min |
Experimental Protocols
Protocol: Reversed-Phase HPLC Method for Bosentan in Pharmaceutical Dosage Forms
This protocol is a composite representation based on established methods.
-
Mobile Phase Preparation (Example: Phosphate Buffer pH 6.0 and Acetonitrile):
-
Prepare a 10mM potassium dihydrogen orthophosphate solution by dissolving an appropriate amount in HPLC-grade water.
-
Adjust the pH to 6.0 using triethylamine.
-
Mix this buffer with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the final mobile phase using an ultrasonicator for 15-20 minutes and filter through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation:
-
Accurately weigh about 100 mg of pure Bosentan standard.
-
Dissolve it in 100 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 3-18 µg/mL).
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to 100 mg of Bosentan into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the resulting solution through a 0.45 µm nylon membrane filter.
-
Further dilute the filtrate with the mobile phase to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Welchrom C18 (250 x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 226 nm.
-
Column Temperature: Ambient.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30-40 minutes until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and calculate the amount of Bosentan in the samples by comparing the peak area with the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Caption: Cause of peak tailing: Bosentan's secondary interaction with silanols.
References
How to handle low recovery of Bosentan during sample extraction
Technical Support Center: Bosentan Sample Extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Bosentan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges during sample extraction, with a particular focus on resolving issues related to low analyte recovery.
Troubleshooting Guide: Low Recovery of Bosentan
Low recovery of Bosentan during sample extraction can be a significant hurdle in bioanalytical method development. This guide provides a systematic approach to identifying and resolving common causes of this issue.
Q1: My Bosentan recovery is consistently low. What are the most common causes and how can I address them?
Low recovery can stem from several factors throughout the extraction process. Here are the primary areas to investigate:
-
Suboptimal pH during Extraction: The pH of the sample matrix is critical for ensuring Bosentan is in its neutral, most extractable form.
-
Troubleshooting: Bosentan is a weak acid. To maximize its partition into an organic solvent during Liquid-Liquid Extraction (LLE), the pH of the aqueous sample should be adjusted to be at least two pH units below its pKa. Conversely, for Solid-Phase Extraction (SPE) using certain phases, pH manipulation is also crucial for retention and elution. Experiment with a range of pH values to find the optimal condition for your specific matrix.
-
-
Inappropriate Extraction Solvent or SPE Sorbent: The choice of solvent in LLE or sorbent in SPE is fundamental to achieving high recovery.
-
Troubleshooting:
-
For LLE: The polarity of the extraction solvent should be matched to that of Bosentan. While various solvents can be used, it is about finding the one with the best partition coefficient for Bosentan from the sample matrix.[1][2] Consider testing a panel of solvents with varying polarities.
-
For SPE: Ensure the chosen sorbent (e.g., C8, C18, polymeric) and its mechanism (e.g., reversed-phase, ion-exchange) are appropriate for Bosentan's chemical properties. The sorbent must be properly conditioned and equilibrated before loading the sample.[3][4]
-
-
-
Insufficient Phase Separation or Emulsion Formation (LLE): Incomplete separation of the aqueous and organic layers or the formation of an emulsion can trap the analyte, leading to low recovery.
-
Troubleshooting:
-
Increase the centrifugation time and/or speed.
-
The "salting-out" effect, by adding salts like sodium sulfate to the aqueous phase, can improve phase separation and drive the analyte into the organic layer.[1]
-
Consider using a different, more non-polar extraction solvent.
-
-
-
Analyte Instability: Although Bosentan is generally stable, degradation can occur under harsh conditions.
-
Troubleshooting: Forced degradation studies have shown that Bosentan is relatively stable under moderate acidic, basic, and oxidative stress. However, if you suspect degradation, ensure samples are processed promptly and stored at appropriate temperatures (e.g., 4-8°C or -20°C) and protected from light.
-
-
Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to desorb Bosentan completely from the SPE cartridge.
-
Troubleshooting: Test different elution solvents or mixtures with varying strengths and volumes. For reversed-phase SPE, a higher percentage of organic solvent in the elution mixture is typically required. Sometimes, a small change in the pH of the elution solvent can significantly improve recovery.
-
Troubleshooting Workflow for Low Bosentan Recovery
The following diagram outlines a logical workflow to diagnose and resolve low recovery issues.
Caption: Troubleshooting workflow for low Bosentan recovery.
Frequently Asked Questions (FAQs)
Q2: What is a typical recovery rate for Bosentan from plasma?
Recovery rates can vary depending on the extraction method and the laboratory's specific protocol. However, well-optimized methods generally report high recovery. For instance, some HPLC methods have demonstrated extraction recoveries from plasma to be in the range of 93% to over 96%. A simple liquid-liquid microextraction method reported a recovery of 106.2% in biological samples.
Q3: Which extraction method is better for Bosentan: LLE, SPE, or Protein Precipitation?
The choice of method depends on several factors including the sample matrix, required sample cleanliness, throughput needs, and available equipment.
-
Protein Precipitation (PPT): This is often the simplest and fastest method. It involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins. While quick, it may result in a "dirtier" extract with more matrix effects, which could be a concern for sensitive LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. It involves extracting Bosentan from the aqueous sample into an immiscible organic solvent. This method requires careful optimization of pH and solvent choice.
-
Solid-Phase Extraction (SPE): SPE is often considered the gold standard for sample cleanup, providing the cleanest extracts and reducing matrix effects. It is, however, typically more time-consuming and costly than PPT or LLE.
Q4: Can the internal standard selection affect my Bosentan recovery?
The internal standard (IS) itself does not affect the recovery of Bosentan. However, a well-chosen IS is crucial for accurate quantification, as it compensates for variability in the extraction process and any analyte loss. The IS should be structurally similar to Bosentan and have similar extraction and chromatographic properties. Losartan has been successfully used as an internal standard in several published methods for Bosentan analysis.
Experimental Protocols
Below are detailed methodologies for common Bosentan extraction techniques. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Sample Preparation: Aliquot 250 µL of plasma into a centrifuge tube.
-
Internal Standard: Add 50 µL of the internal standard solution (e.g., etodolac at 2 µg/0.5mL).
-
Precipitation: Add 2 mL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 3300 rpm until the organic layer is clearly separated from the precipitated protein pellet.
-
Collection: Carefully transfer the supernatant (the organic layer) to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample than PPT.
-
Sample Preparation: To 0.5 mL of plasma in a centrifuge tube, add the internal standard solution.
-
pH Adjustment: Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to adjust the pH.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortexing: Vortex the mixture for several minutes to facilitate the extraction of Bosentan into the organic phase.
-
Centrifugation: Centrifuge to achieve complete phase separation.
-
Collection: Transfer the upper organic layer to a new tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
General Sample Extraction Workflow
The following diagram illustrates a generalized workflow for sample extraction prior to chromatographic analysis.
Caption: Generalized workflow for sample extraction.
Quantitative Data Summary
The following table summarizes reported recovery rates for Bosentan using different extraction methods, providing a benchmark for your own experiments.
| Extraction Method | Matrix | Recovery (%) | Analytical Method | Reference |
| Liquid-Liquid Microextraction | Spiked Serum, Urine | 106.2% | UV-Vis Spectroscopy | |
| Protein Precipitation | Rabbit Plasma | 98.5% - 99.8% | RP-HPLC | |
| Not Specified | Plasma | 93.4% - 96.5% | RP-HPLC | |
| Solid-Phase Extraction (C8) | Human Plasma | ≥92.3% | LC-MS/MS |
References
Technical Support Center: Quantitative Bioanalysis of Bosentan
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the quantitative bioanalysis of Bosentan in biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to facilitate rapid problem-solving.
Sample Preparation & Extraction
-
Question: I am observing low recovery of Bosentan from plasma samples. What are the potential causes and solutions?
-
Answer: Low recovery of Bosentan can stem from several factors related to the sample extraction process.
-
Inadequate Protein Precipitation: If using protein precipitation (PPT), ensure the ratio of precipitant (e.g., acetonitrile, methanol) to plasma is optimal. A common starting point is a 3:1 ratio. Insufficient vortexing or incubation time can also lead to incomplete protein removal and analyte loss.
-
Suboptimal pH during Liquid-Liquid Extraction (LLE): Bosentan is a weakly acidic drug. Adjusting the pH of the plasma sample to be more acidic (e.g., pH 4-5) before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) can improve its partitioning into the organic phase and enhance recovery.[1]
-
Inefficient Elution in Solid-Phase Extraction (SPE): If using SPE, the choice of elution solvent is critical. Ensure the elution solvent is strong enough to desorb Bosentan from the sorbent. You may need to optimize the solvent composition, for example, by adding a small percentage of acid or base to the organic solvent to improve elution efficiency.
-
-
Question: My results show high variability between replicate samples. What could be the issue?
-
Answer: High variability often points to inconsistencies in the sample preparation process.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of plasma, internal standard (IS), and extraction solvents. Use calibrated pipettes and proper technique.
-
Variable Extraction Efficiency: Ensure uniform vortexing and centrifugation times for all samples. For LLE, inconsistent phase separation can lead to variable recovery. For SPE, ensure the cartridges are not drying out and that the flow rate is consistent.
-
Matrix Effects: High variability can also be a symptom of significant and inconsistent matrix effects between different lots of plasma.[2] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.
-
Chromatography & Mass Spectrometry (LC-MS/MS)
-
Question: I am experiencing a significant matrix effect, specifically ion suppression. How can I mitigate this?
-
Answer: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS bioanalysis and occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest.[2]
-
Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate Bosentan from the interfering matrix components. This can be achieved by:
-
Optimizing the mobile phase gradient to better resolve the peaks.
-
Using a different stationary phase (e.g., a phenyl column instead of a standard C18).
-
Employing a divert valve to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer.
-
-
Enhance Sample Cleanup: A more rigorous sample preparation method, such as switching from protein precipitation to LLE or SPE, can remove a larger portion of the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterated Bosentan) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and is affected by ion suppression in a similar manner. If a SIL-IS is not available, choose an analog internal standard with similar physicochemical properties to Bosentan.
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, but this may also compromise the sensitivity of the assay.
-
-
Question: The peak shape for Bosentan is poor (e.g., tailing or fronting). What are the possible causes?
-
Answer: Poor peak shape can be attributed to several chromatographic issues.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.
-
Secondary Interactions: Peak tailing can be caused by secondary interactions between the acidic Bosentan molecule and the silica-based column material. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.
-
Column Contamination: Contaminants from the biological matrix can build up on the column, leading to poor peak shape. Use a guard column and ensure adequate sample cleanup. Regularly flushing the column may also be necessary.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Bosentan and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to optimize peak shape.
-
-
Question: I am observing carryover of Bosentan in my blank injections. How can I resolve this?
-
Answer: Carryover can lead to inaccurate quantification of subsequent samples.
-
Injector Contamination: The most common source of carryover is the autosampler injector. Optimize the needle wash procedure by using a strong organic solvent (e.g., acetonitrile/isopropanol mixture) and increasing the wash volume and duration.
-
Column Carryover: If the carryover persists, it might be retained on the column. A more aggressive column wash with a high percentage of organic solvent at the end of each run can help.
-
System Contamination: In severe cases, other parts of the LC system, like tubing or the valve, may be contaminated.
-
Analyte Stability
-
Question: How stable is Bosentan in plasma, and what are the optimal storage conditions?
-
Answer: Bosentan is a relatively stable molecule. However, proper storage is crucial to prevent degradation.
-
Short-Term Stability: Bosentan is generally stable in plasma at room temperature for several hours and at 4°C for at least 24 hours.
-
Long-Term Stability: For long-term storage, samples should be kept frozen at -20°C or -80°C.
-
Freeze-Thaw Stability: It is important to validate the stability of Bosentan after multiple freeze-thaw cycles if your experimental workflow requires it.
-
Stock Solution Stability: Bosentan stock solutions prepared in organic solvents like methanol or acetonitrile are typically stable for an extended period when stored at 4°C or frozen. Studies have shown that Bosentan in an oral suspension is stable for at least 31 days when stored in the dark at either refrigerated or room temperature.
-
Factors that can affect the stability of drugs in biological matrices include temperature, light, pH, oxidation, and enzymatic degradation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Bosentan bioanalysis from various published methods. This allows for easy comparison of different analytical approaches.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Technique | RP-HPLC | RP-HPLC | LC-MS |
| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Extraction Method | Dichloromethane LLE | Liquid-Liquid Extraction | Solid Phase Extraction |
| Internal Standard | Losartan | Losartan | Not Specified |
| Linearity Range | 150–2400 ng/mL | 250-750 ng/mL | 10-5000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 300 ng/mL | Not Specified | 10 ng/mL |
| Recovery | > 93% | > 80% | Not Specified |
| Intra-day Precision (%CV) | 1.52 - 10.88% | < 15% | Not Specified |
| Inter-day Precision (%CV) | 2.4 - 10.05% | < 15% | Not Specified |
Detailed Experimental Protocol: LC-MS/MS Quantification of Bosentan in Human Plasma
This protocol describes a typical method for the quantification of Bosentan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Bosentan reference standard
-
Losartan (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well collection plates
-
Centrifuge
2. Preparation of Stock and Working Solutions
-
Bosentan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bosentan and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Losartan and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Bosentan stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each sample.
-
Vortex the samples for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Bosentan and the internal standard from matrix interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Bosentan: To be optimized based on the specific instrument
-
Losartan (IS): To be optimized based on the specific instrument
-
5. Data Analysis
-
Integrate the peak areas for Bosentan and the internal standard.
-
Calculate the peak area ratio (Bosentan/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Bosentan in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Bosentan bioanalysis.
Caption: Troubleshooting decision tree for Bosentan bioanalysis.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Bosentan in Accordance with FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Bosentan in biological matrices, with a focus on adherence to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The recent harmonization of these guidelines under the International Council for Harmonisation (ICH) M10 guidance further underscores the global standards for bioanalytical method validation.[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their clinical and preclinical studies.
Regulatory Framework: FDA & EMA Guidelines
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and acceptability of quantitative data used in pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][4] Both the FDA and EMA provide detailed guidance on the parameters that must be evaluated to ensure a method is fit for its intended purpose. Key validation parameters stipulated by these regulatory bodies include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
Comparative Analysis of Bioanalytical Methods for Bosentan
Bosentan, a dual endothelin receptor antagonist, is widely used in the treatment of pulmonary arterial hypertension. Accurate measurement of its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the bioanalysis of Bosentan.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the validation parameters of various published HPLC-UV and LC-MS/MS methods for the determination of Bosentan in human plasma, providing a clear comparison of their performance characteristics.
Table 1: Comparison of HPLC-UV Methods for Bosentan Bioanalysis
| Parameter | Method 1 | Method 2 |
| Principle | Reversed-Phase HPLC-UV | Reversed-Phase HPLC-UV |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 150 - 2400 ng/mL | 50 - 4000 ng/mL |
| LLOQ | 150 ng/mL | 50 ng/mL |
| Accuracy | 97.6% - 135% (as 95% CI of Cmax ratio) | Within ±15% of nominal concentration |
| Precision (%CV) | Intra-day: 1.52% - 10.88% Inter-day: Not Reported | Intra-day & Inter-day: Within 15% |
| Recovery | >93% | Not explicitly reported |
| Internal Standard | Losartan | Not specified |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Reference | Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography | Influence of hydroxybosentan on determination of bosentan in human plasma |
Table 2: Comparison of LC-MS/MS Methods for Bosentan and its Metabolites Bioanalysis
| Parameter | Method 3 | Method 4 (Simultaneous with Metabolites) |
| Principle | UPLC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | Bosentan: 0.4 - 1600 ng/mL Hydroxybosentan: 0.2 - 250 ng/mL | Bosentan: 2 - 1500 ng/mL Hydroxy bosentan: 2 - 1500 ng/mL Desmethyl bosentan: 5 - 1500 ng/mL Hydroxy desmethyl bosentan: 2 - 1500 ng/mL |
| LLOQ | Bosentan: 0.4 ng/mL Hydroxybosentan: 0.2 ng/mL | Bosentan: 2 ng/mL Hydroxy bosentan: 2 ng/mL Desmethyl bosentan: 5 ng/mL Hydroxy desmethyl bosentan: 2 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal values | 91.6% - 108.0% of nominal |
| Precision (%CV) | Intra- & Inter-batch: ≤4.0% | Inter-day: 3.4% - 14.6% |
| Recovery | >94% | 83.0% - 92.3% for Bosentan |
| Internal Standard | Deuterated analogs of Bosentan and Hydroxybosentan | Deuterated internal standards |
| Sample Preparation | Solid-Phase Extraction | Online Solid-Phase Extraction (from Dried Blood Spots) |
| Reference | Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma | Development and Validation of a Fully Automated Online Human Dried Blood Spot Analysis of Bosentan and Its Metabolites |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for an HPLC-UV and an LC-MS/MS method for Bosentan quantification.
Protocol 1: HPLC-UV Method with Liquid-Liquid Extraction
This protocol is based on the method described by Khalighi et al.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, add 50 µL of the internal standard solution (Losartan).
-
Add 5 mL of dichloromethane, vortex for 2 minutes, and then centrifuge.
-
Separate the organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a suitable buffer and organic solvent (e.g., acetate buffer and acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for Bosentan (e.g., 268 nm).
-
Injection Volume: 50 µL.
-
Protocol 2: LC-MS/MS Method with Solid-Phase Extraction
This protocol for the simultaneous determination of Bosentan and its active metabolite, Hydroxybosentan, is adapted from Parekh et al.
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add the deuterated internal standards for Bosentan and Hydroxybosentan.
-
Pre-treat the sample as required (e.g., protein precipitation).
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 analytical column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µ).
-
Mobile Phase: An isocratic or gradient mixture of aqueous and organic phases (e.g., ammonium acetate and acetonitrile).
-
Flow Rate: As optimized for the column and system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the appropriate mode (positive or negative).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Bosentan, Hydroxybosentan, and their internal standards.
-
Methodology Visualization
Diagrams illustrating the workflow of bioanalytical method validation and a specific experimental procedure can aid in understanding the complex processes involved.
Bioanalytical method validation workflow as per FDA/EMA guidelines.
Experimental workflow for Bosentan analysis by LC-MS/MS with SPE.
Conclusion
The choice between an HPLC-UV and an LC-MS/MS method for the bioanalysis of Bosentan will depend on the specific requirements of the study. LC-MS/MS methods generally offer superior sensitivity and selectivity, making them ideal for studies requiring low limits of quantification and for the simultaneous analysis of metabolites. HPLC-UV methods, while typically less sensitive, can be robust and cost-effective for studies where higher concentrations of Bosentan are expected.
Regardless of the chosen technology, rigorous validation in accordance with the harmonized FDA/EMA (ICH M10) guidelines is paramount to ensure the generation of reliable data for regulatory submissions and to ultimately support the safe and effective use of Bosentan in patients. This guide provides a framework for comparing and selecting an appropriate, validated bioanalytical method for Bosentan, thereby facilitating robust drug development programs.
References
- 1. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic analysis of bosentan in biological samples after a liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique | Wasit Journal for Pure sciences [wjps.uowasit.edu.iq]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated Analogues in Bosentan Bioanalysis: Hydroxy Bosentan-d6 vs. Bosentan-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic (PK) and bioequivalence studies, the precision of analytical methods is paramount. The use of stable isotope-labeled internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving accurate quantification of drug molecules and their metabolites in biological matrices. This guide provides an objective comparison of two critical deuterated analogues used in the bioanalysis of the dual endothelin receptor antagonist, Bosentan: Hydroxy Bosentan-d6 and Bosentan-d4 .
This comparison will delve into their specific roles, performance characteristics derived from experimental data, and the detailed methodologies for their application. The focus will be on their use as internal standards for the quantification of Bosentan and its primary active metabolite, Hydroxy Bosentan.
Principle of Deuterated Internal Standards
Deuterium (²H or D), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (¹H) does.[1][2] This increased bond strength, known as the kinetic isotope effect (KIE), can make a deuterated molecule more resistant to metabolic breakdown at the site of deuteration.[1][2] However, for the purpose of an internal standard in LC-MS/MS, the most crucial features of a deuterated analogue are its chemical near-identity to the analyte and its different mass-to-charge ratio (m/z).
A deuterated internal standard is added at a known concentration to samples. It co-elutes with the analyte during chromatography and experiences similar extraction recovery and matrix effects during sample preparation and ionization.[3] Because the mass spectrometer can distinguish between the analyte and the heavier internal standard, the ratio of their peak areas allows for highly accurate quantification, correcting for variations that occur during the analytical process.
Comparison of this compound and Bosentan-d4
This compound and Bosentan-d4 are the deuterated forms of Hydroxy Bosentan and Bosentan, respectively. Hydroxy Bosentan is the primary and pharmacologically active metabolite of Bosentan. The ideal internal standard is a stable isotope-labeled version of the specific analyte being measured. Therefore, this compound is the appropriate internal standard for the quantification of Hydroxy Bosentan, while Bosentan-d4 is the standard of choice for the quantification of the parent drug, Bosentan.
The table below summarizes the key characteristics of these two deuterated analogues.
| Feature | This compound | Bosentan-d4 |
| Analyte Match | Hydroxy Bosentan (Metabolite) | Bosentan (Parent Drug) |
| Chemical Formula | C₂₇H₂₃D₆N₅O₇S | C₂₇H₂₅D₄N₅O₆S |
| CAS Number | 1246817-57-1 | 1065472-77-6 |
| Primary Use | Internal standard for the quantification of Hydroxy Bosentan. | Internal standard for the quantification of Bosentan. |
| Deuteration Site | Typically on the ethylene glycol side chain and/or the t-butyl group. | On the ethylene glycol side chain. |
Performance Data in Bioanalytical Methods
A study by P. N. Rao et al. (2012) details a highly sensitive and selective LC-MS/MS method for the simultaneous determination of Bosentan and Hydroxy Bosentan in human plasma, utilizing their respective deuterated analogues (Bosentan-d4 and Hydroxy Bosentan-d4) as internal standards. The validation data from this study demonstrates the excellent performance of an assay employing these standards.
Table 1: Method Validation Summary for Bosentan Quantification using Bosentan-d4 IS
| Parameter | LLOQ QC (0.40 ng/mL) | LQC (1.20 ng/mL) | MQC (800 ng/mL) | HQC (1200 ng/mL) |
| Intra-day Precision (%CV) | 3.5 | 2.1 | 1.5 | 1.8 |
| Intra-day Accuracy (%) | 102.5 | 101.7 | 100.9 | 101.3 |
| Inter-day Precision (%CV) | 2.8 | 1.8 | 1.3 | 1.6 |
| Inter-day Accuracy (%) | 101.3 | 100.8 | 100.5 | 101.0 |
| Mean Recovery (%) | \multicolumn{4}{c | }{95.8 ± 3.1} |
Data sourced from a bioequivalence study where Bosentan-d4 was used as the internal standard for Bosentan. The method was validated over a range of 0.4-1600 ng/mL.
Table 2: Method Validation Summary for Hydroxy Bosentan Quantification using Hydroxy Bosentan-d4 IS
| Parameter | LLOQ QC (0.20 ng/mL) | LQC (0.60 ng/mL) | MQC (125 ng/mL) | HQC (200 ng/mL) |
| Intra-day Precision (%CV) | 4.0 | 2.5 | 1.4 | 1.9 |
| Intra-day Accuracy (%) | 102.0 | 101.7 | 101.0 | 101.5 |
| Inter-day Precision (%CV) | 3.2 | 2.1 | 1.2 | 1.7 |
| Inter-day Accuracy (%) | 101.0 | 100.7 | 100.6 | 101.2 |
| Mean Recovery (%) | \multicolumn{4}{c | }{94.9 ± 2.8} |
Data sourced from the same study, where Hydroxy Bosentan-d4 was used as the internal standard for Hydroxy Bosentan. The method was validated over a range of 0.2-250 ng/mL.
The high accuracy (close to 100%) and low coefficient of variation (%CV) across all quality control (QC) levels demonstrate the robustness and reliability of using these deuterated analogues for their respective analytes.
Experimental Protocols
The following is a detailed methodology for the simultaneous quantification of Bosentan and Hydroxy Bosentan in human plasma using Bosentan-d4 and Hydroxy Bosentan-d4 as internal standards, based on the work by Rao et al.
Sample Preparation (Solid Phase Extraction)
-
Aliquot: Take 100 µL of human plasma.
-
Internal Standard Spiking: Add the internal standard working solution (containing both Bosentan-d4 and Hydroxy Bosentan-d4) to all samples except for the blank matrix.
-
Vortex: Mix the samples gently.
-
Pre-treatment: Add 100 µL of 2% v/v formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a Strata-X 30 mg/1 mL SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% v/v methanol in water.
-
Elution: Elute the analytes and internal standards with 1.0 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu HPLC system.
-
Mass Spectrometer: MDS SCIEX API-4000 triple quadrupole mass spectrometer.
-
Analytical Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µ).
-
Mobile Phase: 10 mM Ammonium Formate in Water : Acetonitrile (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Bosentan: m/z 550.2 → 201.1
-
Bosentan-d4: m/z 554.2 → 201.1
-
Hydroxy Bosentan: m/z 566.2 → 534.2
-
Hydroxy Bosentan-d4: m/z 570.2 → 538.2
-
Visualizing the Workflow and Logic
To better illustrate the concepts described, the following diagrams created using the DOT language are provided.
Caption: Bioanalytical workflow for Bosentan and Hydroxy Bosentan quantification.
Caption: Logical relationship between analytes and their corresponding deuterated standards.
Conclusion
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. For the quantification of Bosentan and its active metabolite, Hydroxy Bosentan, the use of their respective deuterated analogues, Bosentan-d4 and This compound , is the established best practice. While a direct performance comparison for mismatched analyte-standard pairs is not available, the underlying principle of analytical chemistry dictates that an internal standard should be as structurally and chemically similar to the analyte as possible.
The experimental data from validated methods confirm that when used correctly, these deuterated standards enable highly accurate and precise quantification, meeting the stringent requirements of regulatory bodies for pharmacokinetic and clinical studies. Researchers and drug development professionals should, therefore, utilize Bosentan-d4 for the analysis of the parent drug and this compound (or a similar deuterated analogue of the metabolite) for the analysis of Hydroxy Bosentan to ensure the highest quality of bioanalytical data.
References
A Comparative Guide to Bosentan Quantification Methods: Accuracy and Precision Assessment
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Bosentan in various matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. A variety of analytical methods have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of common analytical techniques for Bosentan quantification, supported by experimental data to aid in method selection.
Comparison of Analytical Methods for Bosentan Quantification
The selection of an appropriate analytical method for Bosentan quantification depends on several factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique, while methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity, particularly for biological samples. Other methods such as High-Performance Thin-Layer Chromatography (HPTLC) and voltammetry have also been successfully applied.
The following table summarizes the performance characteristics of various analytical methods for Bosentan quantification based on published validation data.
| Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC | Pharmaceutical Dosage Forms | 15-27 µg/mL | 99.84 - 100.2%[1] | < 2.0%[1] | 1.027 µg/mL[1] | 3.114 µg/mL[1] |
| RP-HPLC | Rabbit Plasma | 0.1-5 µg/0.5mL | 98.7 - 99.8% | Intra-day & Inter-day within limits | 0.1 µg/0.5mL | - |
| RP-HPLC | Pharmaceutical Formulations | 0.25-20 µg/mL | < 2.7% (RE%) | < 3.0% | 0.1 µg/mL | 0.25 µg/mL |
| RP-HPLC | Human Plasma | 150-2400 ng/mL | 2.4 - 10.05% (RE%) | 1.52 - 10.88% | 50 ng/mL | 300 ng/mL |
| HPTLC | Bulk and Pharmaceutical Formulation | 40-400 ng/band | 99.04 - 100.6% | Intra-day: 0.4%, Inter-day: 0.3% | 10 ng/spot | 30 ng/spot |
| Voltammetry (LSV, SWV, DPV) | Pharmaceutical Preparations | 5-40 µg/mL (LSV), 5-35 µg/mL (SWV, DPV) | < 6.29% (RE%) | < 4.92% | - | - |
| UV-Spectrophotometry | API and Pharmaceutical Dosage Form | 4-20 µg/mL | - | < 2% | - | - |
| LC-MS/MS | Biological Matrices | 1-2 ng/mL (LOQ for Bosentan and metabolites) | - | - | - | 1-2 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are outlines of typical experimental protocols for some of the key methods.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
A common approach for the analysis of Bosentan in pharmaceutical dosage forms involves the following steps:
-
Chromatographic System: A Welchrom C-18 reverse phase column (4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase: The mobile phase often consists of a mixture of 10mM Phosphate Buffer (pH 6.0) and Acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.
-
Detection: The eluent is monitored using a UV detector at a wavelength of 226 nm.
-
Sample Preparation: A known quantity of the powdered tablet is dissolved in the mobile phase, filtered, and then injected into the HPLC system.
For the analysis in biological matrices like plasma, a protein precipitation step is often included. For instance, a method for rabbit plasma involved precipitation with the mobile phase (acetonitrile and phosphate buffer).
High-Performance Thin-Layer Chromatography (HPTLC)
An HPTLC method for the determination of Bosentan in bulk and pharmaceutical formulations has been described as follows:
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254.
-
Mobile Phase: A mixture of methanol and toluene in a ratio of 2:8 (v/v).
-
Detection: Densitometric analysis is performed at 225 nm.
-
Sample Application: Samples are applied as bands on the HPTLC plate.
Voltammetry
Electrochemical methods, such as linear sweep, square wave, and differential pulse voltammetry, have been applied for Bosentan quantification in pharmaceutical preparations:
-
Working Electrode: Platinum electrode.
-
Electrolyte: 0.1 M TBAClO4 in acetonitrile.
-
Principle: The methods are based on the electrochemical oxidation of Bosentan.
-
Sample Preparation: A powdered tablet is dissolved in the electrolyte solution, sonicated, filtered, and then analyzed.
Methodology Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for Bosentan quantification.
Caption: Key parameters for analytical method validation.
References
A Comparative Guide to Linearity and Range Determination for Bosentan Assays: LC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the linearity and range determination for Bosentan assays, focusing on the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and its alternatives. The information presented is supported by a compilation of data from various studies to aid in the selection of the most appropriate analytical technique for your research needs.
Performance Comparison: Linearity and Detection Limits
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A wide linear range is crucial for the quantification of a drug in various matrices and across a spectrum of concentrations. The following tables summarize the linearity and detection limits of different analytical methods for Bosentan.
| LC-MS/MS Methods | Linearity Range (ng/mL) | Correlation Coefficient (r >) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| UFLC-MS/MS in rat plasma | 0.5 - 2000 | 0.997 | 0.5 |
| LC-MS/MS in human plasma | 5 - 1000 | Not Specified | Not Specified |
| LC-MS/MS for Bosentan and Hydroxybosentan in human plasma | 0.4 - 1600 | Not Specified | Not Specified |
| Alternative Methods | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| RP-HPLC | 2 - 6 µg/mL | 0.999 | Not Specified | Not Specified |
| 15 - 27 µg/mL | 0.999 | 1.027 µg/mL | 3.114 µg/mL | |
| 0.25 - 20 µg/mL | Not Specified | 0.1 µg/mL | 0.25 µg/mL | |
| 0.1 - 5 µg/0.5mL (in rabbit plasma) | 0.9999 | 0.1 µg/0.5mL | Not Specified | |
| HPTLC | 40 - 400 ng/band | Not Specified | 10 ng/spot | 30 ng/spot |
| Voltammetry (LSV) | 5 - 40 µg/mL | Not Specified | Not Specified | Not Specified |
| Voltammetry (SWV & DPV) | 5 - 35 µg/mL | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical assays. Below are summarized protocols for the key experiments cited in this guide.
LC-MS/MS Assay for Bosentan in Rat Plasma[1]
-
Sample Preparation: Liquid-liquid extraction with diethyl ether-chloroform (4:1, v/v). Etodolac was used as the internal standard (IS).
-
Chromatographic Separation: Performed on an Inertsil ODS-4 column with a gradient mobile phase consisting of 0.1% acetic acid with 5mM ammonium acetate in water (solvent A) and 5mM ammonium acetate in acetonitrile-methanol (50:50, v/v) (solvent B). The flow rate was 0.3 mL/min.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 551.90→201.90 for Bosentan and m/z 288.20→172.00 for the internal standard.
RP-HPLC Method for Bosentan in Pharmaceutical Formulations[2]
-
Chromatographic System: A prepacked Luna C18 column was used.
-
Mobile Phase: A mixture of acetate buffer (pH 5) and acetonitrile in a 68:32 ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 268 nm.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for sample analysis using LC-MS/MS and a general validation workflow.
Caption: Workflow for Bosentan analysis by LC-MS/MS.
Caption: General workflow for analytical method validation.
A Comparative Guide to Incurred Sample Reanalysis in Bosentan Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and acceptance criteria for Incurred Sample Reanalysis (ISR) in the context of bioequivalence (BE) studies for bosentan, a dual endothelin receptor antagonist. The objective is to offer a clear and data-driven resource for designing and evaluating ISR protocols to ensure the reliability and reproducibility of bioanalytical data.
The Imperative of Incurred Sample Reanalysis in Bioequivalence
Bioanalytical method validation is a critical step in drug development, traditionally performed using spiked quality control (QC) samples. However, these QCs may not fully mimic the behavior of the analyte in "incurred" samples from dosed subjects.[1] Factors such as protein binding, the presence of metabolites, sample inhomogeneity, and matrix effects can lead to discrepancies between the initial analysis and subsequent measurements.[1][2] Incurred sample reanalysis serves as a crucial in-study validation to confirm the reproducibility of the bioanalytical method under real-world conditions, thereby bolstering confidence in the pharmacokinetic data submitted for regulatory approval.[3][4] For pivotal studies, including bioequivalence trials, regulatory bodies like the FDA and EMA mandate the inclusion of ISR.
Experimental Protocol for Incurred Sample Reanalysis
The successful execution of an ISR study hinges on a well-defined protocol. This section outlines the key steps and considerations for conducting ISR in a bosentan bioequivalence study.
Sample Selection and Timing
A representative subset of study samples should be selected for reanalysis. To ensure a comprehensive assessment of the method's performance across the pharmacokinetic profile, samples are typically chosen from around the maximum plasma concentration (Cmax) and the terminal elimination phase. The reanalysis should be performed in a separate analytical run on a different day from the original analysis to demonstrate inter-day reproducibility.
Number of Samples
Regulatory guidelines generally recommend reanalyzing up to 10% of the total number of study samples. For larger studies, a tiered approach may be considered, such as reanalyzing 10% of the first 1,000 samples and 5% of the remaining samples.
Analytical Procedure
The reanalysis must be conducted using the same validated bioanalytical method as the original analysis. This includes employing the same extraction procedure, chromatographic conditions, and detection parameters. Any dilutions applied to the original sample must also be applied during the reanalysis.
Data Presentation: A Comparative Overview
While specific ISR data from bosentan bioequivalence studies is not publicly available, the following tables illustrate how such data would be presented and compared based on established regulatory guidelines.
Table 1: Comparison of ISR Acceptance Criteria from Major Regulatory Bodies
| Regulatory Body / Organization | Recommended Percentage of Samples for ISR | Acceptance Criteria for Small Molecules (like Bosentan) | Reference |
| FDA (U.S. Food and Drug Administration) | Up to 10% of total study samples | At least 67% of the reanalyzed samples should have results within ±20% of the mean of the original and repeat values. | |
| EMA (European Medicines Agency) | 10% for the first 1000 samples, 5% for samples thereafter | At least two-thirds (67%) of the reanalyzed samples should be within ±20% of the initial value. | |
| AAPS (American Association of Pharmaceutical Scientists) | General recommendation, often aligned with regulatory guidance | Two-thirds of the reanalyzed concentrations should agree within 20% of their original concentrations. |
Table 2: Hypothetical Incurred Sample Reanalysis Data for a Bosentan Bioequivalence Study
| Sample ID | Original Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | Percent Difference (%)* | Pass/Fail |
| SUBJ01-Cmax | 850.2 | 875.5 | 862.85 | 2.93 | Pass |
| SUBJ01-T8 | 125.7 | 118.9 | 122.3 | -5.56 | Pass |
| SUBJ05-Cmax | 912.8 | 950.1 | 931.45 | 3.99 | Pass |
| SUBJ05-T8 | 150.3 | 165.4 | 157.85 | 9.57 | Pass |
| SUBJ12-Cmax | 798.5 | 810.2 | 804.35 | 1.45 | Pass |
| SUBJ12-T8 | 110.1 | 135.6 | 122.85 | 20.76 | Fail |
| SUBJ18-Cmax | 880.6 | 865.3 | 872.95 | -1.75 | Pass |
| SUBJ18-T8 | 133.9 | 129.8 | 131.85 | -3.11 | Pass |
| Overall Result | 87.5% Pass (7 out of 8) |
*Percent Difference = ((Reanalyzed Conc. - Original Conc.) / Mean Conc.) * 100
Mandatory Visualization: The ISR Workflow
The following diagram illustrates the logical flow of the incurred sample reanalysis process within a bioequivalence study.
Conclusion
Incurred sample reanalysis is a non-negotiable component of modern bioequivalence studies, providing an essential layer of confidence in the generated pharmacokinetic data. For a drug like bosentan, where accurate plasma concentration measurements are paramount for establishing bioequivalence, a robust and well-documented ISR protocol is indispensable. By adhering to the principles of careful sample selection, appropriate sample size, and stringent, predefined acceptance criteria, researchers can ensure the integrity and reproducibility of their bioanalytical results, ultimately facilitating a smoother regulatory review process. Should an ISR failure occur, a thorough investigation is warranted to identify the root cause, which could range from sample processing errors to unforeseen stability issues, and implement corrective actions.
References
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Bosentan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the reproducibility and reliability of analytical methods are paramount. When an analytical method for a drug substance like Bosentan is used across multiple laboratories, it is crucial to ensure that the method performs consistently and produces comparable results, regardless of the location, personnel, or equipment. This process of verifying reproducibility between different laboratories is known as inter-laboratory cross-validation or method transfer.
The Importance of Cross-Validation
Cross-validation is essential for:
-
Ensuring Consistency: It guarantees that a method will produce equivalent results when performed by different analysts in different laboratories.
-
Method Robustness: It challenges the method's performance under varied conditions, providing a thorough understanding of its limitations.
-
Data Integrity: It is a critical component of regulatory submissions, demonstrating that the analytical data is reliable and transferable.
-
Facilitating Collaboration: It enables seamless collaboration between research, development, and quality control laboratories.
Key Performance Parameters for Cross-Validation
The following tables summarize typical performance data from single-laboratory validations of High-Performance Liquid Chromatography (HPLC) methods for Bosentan. In a cross-validation study, two or more laboratories would perform the same analytical method and their results for these parameters would be compared against predefined acceptance criteria.
Table 1: Comparison of Chromatographic Conditions and System Suitability
| Parameter | Method 1 (Lab A - Hypothetical) | Method 2 (Lab B - Hypothetical) | Acceptance Criteria for Cross-Validation |
| Column | Welchrom C-18 (4.6 x 250 mm, 5 µm)[1] | Luna C18 | Column with similar specifications |
| Mobile Phase | 10mM Phosphate Buffer (pH 6.0): Acetonitrile (50:50, v/v)[1] | Acetate buffer (pH 5): Acetonitrile (68:32)[2] | As defined in the method protocol |
| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min[2] | ± 0.1 mL/min of the nominal flow rate |
| Detection Wavelength | 226 nm | 268 nm | ± 2 nm of the nominal wavelength |
| Retention Time | ~3.69 min | ~3.68 min | Relative Retention Time within ± 5% |
| Theoretical Plates | >2000 | >2000 | >2000 |
| Tailing Factor | <2 | <2 | <2 |
Table 2: Comparison of Method Performance Characteristics
| Parameter | Method 1 (Lab A - Hypothetical) | Method 2 (Lab B - Hypothetical) | Acceptance Criteria for Cross-Validation |
| Linearity Range | 15-27 µg/mL | 2-6 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.999 | 0.999 | Difference between labs' r² values < 0.01 |
| Accuracy (% Recovery) | 99.84% - 100.2% | 98% - 102% | Mean recovery within 98.0% - 102.0% |
| Precision (%RSD) | <2.0% | <2.0% | Inter-laboratory %RSD ≤ 5.0% |
| Limit of Detection (LOD) | 1.027 µg/mL | Not specified | Comparable sensitivity between labs |
| Limit of Quantitation (LOQ) | 3.114 µg/mL | Not specified | Comparable sensitivity between labs |
Experimental Workflow for Cross-Validation
The process of cross-validating an analytical method between laboratories follows a structured workflow to ensure a comprehensive and objective comparison.
Detailed Experimental Protocols
Below are examples of experimental protocols for the analysis of Bosentan in pharmaceutical dosage forms using RP-HPLC, based on published single-laboratory validation studies. A cross-validation study would require both laboratories to adhere strictly to the same protocol.
Method 1: RP-HPLC with UV Detection
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: Welchrom C-18 (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 10mM Phosphate Buffer (pH adjusted to 6.0) and Acetonitrile in a 50:50 v/v ratio.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 226 nm.
-
Run Time: 6 minutes.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Bosentan and transfer to a volumetric flask.
-
Add a suitable diluent (e.g., the mobile phase), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
Method 2: RP-HPLC with UV Detection
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Luna C18.
-
Mobile Phase: A mixture of acetate buffer (pH 5) and acetonitrile in a 68:32 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Not specified.
-
Detection: UV detection at 268 nm.
-
Sample Preparation:
-
Prepare a standard stock solution of Bosentan in a suitable solvent.
-
For assay of tablet formulations, weigh and powder the tablets.
-
Extract a quantity of powder equivalent to a known amount of Bosentan with a suitable solvent.
-
Dilute the extract to a known concentration within the linear range of the method.
-
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency across different testing sites. While direct inter-laboratory comparison data for Bosentan methods are not publicly available, the principles and parameters outlined in this guide provide a robust framework for any organization to conduct such a study. By meticulously following a standardized protocol and comparing key performance indicators such as those presented, researchers can confidently establish the transferability and reproducibility of their analytical methods for Bosentan, thereby ensuring the quality and reliability of their data in a multi-site environment.
References
Navigating Analytical Challenges: The Impact of Metabolites on Bosentan Quantification
A Comparative Guide for Researchers
The accurate determination of drug concentrations in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. For Bosentan, a dual endothelin receptor antagonist, this process is complicated by its extensive metabolism, raising questions about the potential interference of its metabolites in analytical assays. This guide provides a comprehensive comparison of analytical methodologies, offering experimental data and detailed protocols to assist researchers in selecting and implementing robust assays for Bosentan determination, particularly in the presence of its metabolites.
The Metabolic Landscape of Bosentan
Bosentan is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, into three main metabolites: Ro 48-5033 (hydroxybosentan), Ro 47-8634 (demethylated bosentan), and Ro 64-1056 (demethylated-hydroxylated bosentan)[1][2]. Among these, hydroxybosentan is the major and only pharmacologically active metabolite, contributing 10-20% of the parent drug's activity.[3] The structural similarities between Bosentan and its metabolites necessitate analytical methods with high specificity to ensure accurate quantification of the parent drug.
Below is a diagram illustrating the metabolic pathway of Bosentan.
Caption: Metabolic pathway of Bosentan.
Comparative Analysis of Analytical Methods
The two most prevalent techniques for the quantification of Bosentan and its metabolites in biological fluids are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the validation parameters of representative HPLC-UV and LC-MS/MS methods for the determination of Bosentan, with a focus on studies that also considered its metabolites.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Method by Buś-Kwaśnik et al. (2015)[4] | Method by a Research Journal of Pharmacy and Technology study (2016)[3] |
| Analyte(s) | Bosentan | Bosentan |
| Matrix | Human Plasma | Pharmaceutical Dosage Forms |
| Linearity Range (ng/mL) | 50 - 4000 | 3 - 18 µg/mL |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 3 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated, but validation met EMA/FDA guidelines | 99.84% - 100.2% |
| Precision (%RSD) | Not explicitly stated, but validation met EMA/FDA guidelines | < 2.0 |
| Metabolite Interference Assessed | Yes (Hydroxybosentan) | No |
| Conclusion on Interference | No influence of hydroxybosentan on Bosentan determination was found. | Not Assessed |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Method by Ganz et al. (2012) | Method by Parekh et al. (2012) |
| Analyte(s) | Bosentan, Ro 48-5033, Ro 47-8634, Ro 64-1056 | Bosentan, Hydroxybosentan |
| Matrix | Human Dried Blood Spots | Human Plasma |
| Linearity Range (ng/mL) | 2 - 1500 (5 - 1500 for Ro 47-8634) | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 (5 for Ro 47-8634) | Not explicitly stated |
| Accuracy (% of Nominal) | 91.6 - 108.0 | Not explicitly stated |
| Precision (%RSD) | 3.4 - 14.6 | Not explicitly stated |
| Metabolite Interference Assessed | Yes (Simultaneous quantification) | Yes (Simultaneous quantification) |
| Conclusion on Interference | The method is sensitive and selective for all analytes. | The method allows for simultaneous quantification. |
Experimental Protocols
HPLC-UV Method for Bosentan in Human Plasma (Investigating Metabolite Interference)
This protocol is based on the study by Buś-Kwaśnik et al. (2015), which specifically evaluated the impact of hydroxybosentan.
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add an internal standard.
-
Vortex the sample.
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 270 nm).
-
Temperature: Ambient.
Metabolite Interference Study:
-
Prepare plasma samples spiked with Bosentan at a known concentration.
-
Prepare a separate set of plasma samples spiked with both Bosentan and hydroxybosentan at concentrations expected in clinical samples.
-
Analyze both sets of samples using the validated HPLC-UV method.
-
Compare the peak areas and calculated concentrations of Bosentan in both sets of samples. No significant difference indicates no interference from the metabolite.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for HPLC-UV analysis.
LC-MS/MS Method for Simultaneous Quantification of Bosentan and its Metabolites
This protocol is a generalized representation based on common practices described in the literature for LC-MS/MS analysis.
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated, e.g., with an acid) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes (Bosentan and its metabolites) with a strong organic solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for Bosentan and each metabolite.
The logical relationship for assessing metabolite interference with this method is inherently addressed by the technique's specificity.
Caption: Specificity of LC-MS/MS for metabolite analysis.
Conclusion and Recommendations
The potential for metabolite interference in the determination of Bosentan is a valid concern for researchers. The choice of analytical method should be guided by the specific requirements of the study.
-
HPLC-UV: This method can be a cost-effective and reliable option for the quantification of Bosentan. As demonstrated by Buś-Kwaśnik et al. (2015), with proper method development and validation, interference from the major active metabolite, hydroxybosentan, can be negligible. However, it is crucial to perform specific interference studies if the simultaneous quantification of metabolites is not the primary goal.
-
LC-MS/MS: For studies requiring the simultaneous and highly sensitive quantification of Bosentan and its metabolites, LC-MS/MS is the gold standard. Its inherent selectivity, based on both chromatographic separation and specific mass-to-charge ratio transitions, minimizes the risk of interference.
Ultimately, rigorous method validation according to regulatory guidelines (e.g., FDA, EMA) is paramount to ensure the accuracy and reliability of the data, regardless of the analytical platform chosen. This includes a thorough assessment of selectivity in the presence of all relevant metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. WO2010061210A1 - Hplc method for the analysis of bosentan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
A Head-to-Head Battle: Solid-Phase Extraction vs. Liquid-Liquid Extraction for Bosentan Analysis
In the realm of bioanalysis, the accurate quantification of therapeutic agents is paramount. For Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension, achieving reliable measurements in complex biological matrices like plasma is a critical step in both clinical and research settings. The sample preparation method chosen can significantly impact the sensitivity, accuracy, and throughput of the analysis. This guide provides a detailed comparison of two commonly employed extraction techniques for Bosentan: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), supported by published experimental data.
Performance Under the Microscope: A Quantitative Comparison
The efficiency and reliability of an extraction method are best assessed through key performance indicators. The following tables summarize the quantitative data for SPE and LLE in the context of Bosentan analysis, based on validated analytical methods.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | >94% | 75.3% - 93.2% |
| Intra-day Precision (%CV) | ≤4.0% | 1.52% - 10.88% |
| Inter-day Precision (%CV) | ≤4.0% | 1.52% - 10.88% |
| Matrix Effect | Relative matrix effect <1.2% | Not explicitly reported in comparative studies, but generally more susceptible to matrix effects. |
| Processing Time | Generally faster and more amenable to automation. | Can be more time-consuming and labor-intensive. |
Table 1: Quantitative Comparison of SPE and LLE for Bosentan Extraction.
Delving into the "How": Experimental Protocols
The following are detailed experimental protocols for both SPE and LLE methods that have been successfully applied to the extraction of Bosentan from plasma samples.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Bosentan and its active metabolite, hydroxybosentan, in human plasma[1][2].
Materials:
-
Oasis HLB 1 cc/30 mg SPE cartridges
-
Human plasma samples
-
Internal Standard (Bosentan-d4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2% Formic acid in water
-
Acetonitrile (HPLC grade)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 2% formic acid in water, followed by 1.0 mL of water.
-
Elution: Elute Bosentan and the internal standard with 1.0 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is derived from a validated HPLC method for the determination of Bosentan in plasma[3].
Materials:
-
Human plasma samples
-
Internal Standard (e.g., Losartan)
-
Dichloromethane (HPLC grade)
-
Mobile phase for reconstitution
Procedure:
-
Sample Preparation: To 0.5 mL of plasma, add 50 µL of the internal standard solution.
-
Extraction: Add 5 mL of dichloromethane to the plasma sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 8,000 rpm to separate the aqueous and organic layers.
-
Phase Separation: Aspirate and discard the upper aqueous layer.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 30 seconds before injection into the HPLC system.
Visualizing the Workflow
To better illustrate the procedural differences between SPE and LLE for Bosentan extraction, the following diagrams outline the key steps in each workflow.
Concluding Remarks: Making an Informed Choice
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the extraction of Bosentan from biological matrices. However, the choice between them depends on the specific requirements of the analysis.
SPE demonstrates superior performance in terms of recovery and precision and offers a cleaner extract with reduced matrix effects [1][2]. Its workflow is also more straightforward and readily adaptable to high-throughput automation, making it an ideal choice for studies involving a large number of samples.
LLE , while being a more traditional and often less expensive technique, can exhibit lower and more variable recovery and is generally more labor-intensive . It may also be more susceptible to interferences from the sample matrix.
For researchers and drug development professionals seeking the highest level of accuracy, reproducibility, and efficiency in Bosentan quantification, Solid-Phase Extraction emerges as the more robust and reliable method . The initial investment in SPE cartridges and equipment is often offset by the benefits of higher data quality, reduced solvent consumption, and increased sample throughput.
References
- 1. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple Determination of Bosentan in Plasma Samples by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Isotopic Purity: A Comparative Guide to Internal Standards for Bosentan Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Bosentan, an endothelin receptor antagonist, the choice of a stable isotope-labeled internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Hydroxy Bosentan-d6 and its alternatives, supported by experimental data and detailed methodologies, to facilitate an informed selection process for robust and reproducible bioanalytical outcomes.
In the landscape of pharmacokinetic and metabolic studies, deuterated internal standards have become the gold standard, offering a means to control for variability during sample preparation and analysis. This compound, a deuterium-labeled version of the primary active metabolite of Bosentan, is a commonly employed internal standard. However, a thorough assessment of its isotopic purity against other available options is paramount for ensuring the integrity of quantitative data.
Performance Comparison of Deuterated Internal Standards
The ideal deuterated internal standard should exhibit high isotopic purity, with minimal contribution from unlabeled (d0) or partially labeled isotopic variants. The presence of such impurities can lead to interference with the analyte signal and compromise the accuracy of quantification. While specific head-to-head comparative studies are not abundant in publicly available literature, data from vendor specifications and bioanalytical method validation reports can provide valuable insights.
Here, we present a comparative summary of commonly used deuterated internal standards for Bosentan and its metabolites. It is important to note that isotopic purity can vary between different commercial batches, and it is crucial to obtain a certificate of analysis for the specific lot being used.
| Internal Standard | Degree of Deuteration | Reported Purity (by HPLC) | Isotopic Purity | Key Considerations |
| This compound | d6 | >98% | Typically >99 atom % D | Directly mimics the primary active metabolite, making it an excellent choice for studies involving metabolic profiling. |
| Hydroxy Bosentan-d4 | d4 | >95% | Typically >99 atom % D | An alternative to the d6 version, may have a different fragmentation pattern that could be advantageous in certain mass spectrometric assays. |
| Bosentan-d4 | d4 | >90% to >99% | Typically >99 atom % D | A stable isotope-labeled version of the parent drug, suitable for pharmacokinetic studies of Bosentan itself.[1][2] |
Note: Isotopic purity data is often found in the Certificate of Analysis provided by the manufacturer and may not be publicly available. The values presented here are typical representations based on available product information.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is a critical step in the validation of a deuterated internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This method allows for the differentiation of isotopologues based on their precise mass-to-charge ratios.
Objective: To determine the isotopic distribution and purity of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample onto a C18 analytical column. Use a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid to achieve chromatographic separation.
-
Mass Spectrometric Analysis:
-
Acquire data in full scan mode with high resolution (>60,000).
-
Set the mass range to encompass the expected m/z values of the unlabeled (d0) and deuterated (d6) forms of Hydroxy Bosentan.
-
Extract the ion chromatograms for the theoretical exact masses of Hydroxy Bosentan and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of d6) / (Sum of Peak Areas of all Isotopologues) x 100
-
Isotopic Enrichment and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the location and extent of deuterium incorporation, as well as confirming the structural integrity of the molecule.
Objective: To confirm the position of deuterium labeling and assess the isotopic enrichment of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
The absence or significant reduction of signals at the expected positions of deuteration confirms the location of the deuterium labels.
-
The presence of residual proton signals at these positions can be used to estimate the isotopic enrichment.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the successful incorporation of deuterium.
-
-
¹³C NMR Analysis:
-
Acquire a carbon-13 NMR spectrum.
-
Deuterium substitution can cause characteristic splitting patterns and upfield shifts in the signals of adjacent carbon atoms, further confirming the labeling positions.
-
Mandatory Visualizations
To further elucidate the context and methodologies, the following diagrams are provided.
Caption: Bosentan acts as a dual antagonist of endothelin receptors A and B.
Caption: A streamlined workflow for determining isotopic purity using LC-HRMS.
References
Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis: A Comparative Guide
In the rigorous landscape of regulated bioanalysis, ensuring the accuracy, precision, and reliability of analytical data is paramount for drug development and regulatory submissions.[1][2] A critical factor in achieving high-quality data from liquid chromatography-mass spectrometry (LC-MS/MS) assays is the appropriate selection and use of an internal standard (IS).[3] Among the various types of internal standards, the stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, has emerged as the gold standard.[4][5] This guide provides a comprehensive justification for the preferential use of deuterated internal standards over alternatives like structural analogs, supported by comparative data and detailed experimental protocols.
The Superiority of Deuterated Internal Standards
A deuterated internal standard is a form of the analyte in which one or more hydrogen atoms are replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This subtle modification results in a compound that is chemically and physically almost identical to the analyte but with a higher mass, allowing it to be distinguished by the mass spectrometer. This near-identical nature is the cornerstone of its superior performance in bioanalysis.
The primary role of an internal standard is to compensate for variability throughout the analytical process. An ideal IS should perfectly mimic the analyte's behavior during sample preparation, extraction, chromatography, and detection. Deuterated standards excel in this role because their physicochemical properties are nearly identical to the analyte of interest. This ensures that the IS and the analyte behave almost identically, effectively compensating for variations in extraction recovery, injection volume, and, most critically, matrix effects.
Mitigating Matrix Effects: The Core Advantage
Matrix effects are a significant source of error in LC-MS/MS bioanalysis, caused by co-eluting components from the biological matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte. This can lead to inaccurate and imprecise quantification. Because a deuterated internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same degree of matrix-induced suppression or enhancement. Consequently, the ratio of the analyte's response to the internal standard's response remains constant, leading to more reliable and accurate results. Structural analogs, on the other hand, often have different retention times and are affected differently by the matrix, leading to poor compensation for these effects.
Quantitative Performance Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to non-deuterated (structural analog) alternatives. The use of a deuterated IS typically results in improved accuracy (lower % bias) and precision (lower % coefficient of variation, CV).
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | The near-identical chemical and physical properties of the deuterated IS ensure it more effectively compensates for analytical variability, particularly matrix effects and inconsistent recovery, leading to higher accuracy. |
| Precision (%CV) | Typically <10% | Can be >15% | By closely tracking the analyte's behavior throughout the analytical process, the deuterated IS minimizes the impact of random errors, resulting in significantly better precision. |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | Due to co-elution and identical ionization characteristics, the deuterated IS experiences the same matrix effects as the analyte, allowing for effective normalization of the signal. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | The structural similarity of the deuterated IS to the analyte leads to comparable behavior during sample preparation and extraction. |
Data compiled from multiple sources.
A study comparing a deuterated sirolimus standard (SIR-d3) with a structural analog, desmethoxyrapamycin (DMR), for the analysis of the immunosuppressant drug sirolimus in whole blood, clearly showed the superior performance of the deuterated standard. The inter-patient assay imprecision (CV%) was significantly lower with the deuterated IS (2.7% - 5.7%) compared to the analog IS (7.6% - 9.7%).
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical method validation to ensure data integrity. The harmonized International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, states that a stable isotope-labeled analyte is the preferred choice for an internal standard in chromatographic methods. The use of a SIL-IS is considered a scientifically sound approach to ensure the generation of high-quality data for regulatory submissions. While not strictly mandatory in all cases, the absence of a SIL-IS often requires additional justification. The EMA has noted that over 90% of submissions to their agency have incorporated SIL-IS in supportive assay validations.
Experimental Protocols
A key experiment to justify the use of a deuterated internal standard is the evaluation of its ability to compensate for matrix effects.
Objective: To assess and compare the ability of a deuterated internal standard and a structural analog to compensate for matrix effects from different biological sources.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte, deuterated internal standard, and structural analog internal standard stock solutions.
-
LC-MS/MS system and appropriate chromatographic columns and mobile phases.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank matrix from each of the six sources is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix from each of the six sources before extraction.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
This is calculated for the analyte and the internal standard separately using data from Set 1 and Set 2.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Assess the variability:
-
Calculate the coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources.
-
Acceptance Criteria: The CV% of the IS-normalized MF should be ≤15%. A lower CV for the method using the deuterated internal standard demonstrates its superior ability to compensate for matrix variability.
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for using a deuterated internal standard and a typical experimental workflow.
Caption: Logical flow for justifying deuterated internal standard use.
Caption: A typical bioanalytical experimental workflow.
Potential Considerations
While deuterated internal standards are the preferred choice, there are some potential challenges to consider:
-
Isotopic Contribution: It is essential to ensure that there is no significant signal contribution from the analyte to the mass channel of the deuterated standard, and vice versa. A sufficient mass difference (ideally ≥ 3 amu) is recommended.
-
Chromatographic Isotope Effect: In some cases, the deuterium substitution can cause a slight shift in chromatographic retention time between the analyte and the deuterated standard. If this separation is significant, it could lead to differential matrix effects. Chromatographic conditions should be optimized to ensure co-elution.
-
Deuterium-Hydrogen Exchange: The stability of the deuterium label is crucial. Deuterium atoms at exchangeable positions (e.g., -OH, -NH) can be replaced by hydrogen from the solvent, compromising the integrity of the standard.
Conclusion
The use of a deuterated internal standard in regulated bioanalysis is a scientifically sound and regulatory-preferred strategy for generating high-quality, reliable data. The near-identical physicochemical properties of a deuterated standard to its corresponding analyte provide unparalleled compensation for analytical variability, most notably matrix effects. While the initial cost may be higher than that of a structural analog, the long-term benefits of improved data accuracy and precision, enhanced method robustness, and smoother regulatory review provide a compelling justification for their use. The supporting experimental data consistently demonstrates that deuterated internal standards are the superior choice for ensuring the integrity of bioanalytical results in drug development.
References
Safety Operating Guide
Navigating the Disposal of Hydroxy Bosentan-d6: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Hydroxy Bosentan-d6, a deuterated metabolite of Bosentan used as a tracer in pharmacokinetic studies, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, adhering to standard laboratory safety protocols.
Hazard Assessment and Characterization
Key Hazard Information for Parent Compound (Bosentan):
| Hazard Classification | GHS Code | Description |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). A comprehensive risk assessment should guide the selection of PPE, but at a minimum, it should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat or a chemical-resistant apron.
-
Respiratory Protection: To be used if there is a risk of generating dust or aerosols.
All handling of this compound, particularly during preparation for disposal, should occur in a well-ventilated area, ideally within a chemical fume hood.[3]
Step-by-Step Disposal Procedure
The disposal of this compound requires a systematic approach involving waste characterization, proper containment, and coordination with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Characterization
Given the absence of a specific SDS for this compound, a hazard assessment is the crucial first step. It is essential to consult your institution's EHS department for guidance on chemical waste disposal, as they can provide institution-specific procedures. In the absence of definitive data, always treat this compound as hazardous waste.
Step 2: Waste Segregation and Containment
Proper segregation is vital to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Collect all solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, leak-proof container. The container material should be compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, do not pour it down the drain. Collect the liquid waste in a sealable, leak-proof container. If applicable, segregate halogenated and non-halogenated solvent waste.
Step 3: Labeling and Storage
Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound". If in a solution, also list the solvent(s). Store the sealed waste containers in a designated Satellite Accumulation Area (SAA). The SAA should be a secure area, away from general laboratory traffic.
Step 4: Scheduling Waste Pickup
Once a waste container is full, or when the experiments generating this waste are complete, contact your institution's EHS department to schedule a waste pickup. Be prepared to provide any available information about the compound to the EHS personnel.
Step 5: Record Keeping
Maintain a detailed record of the waste generated and its disposal for your laboratory's inventory and to ensure regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
